molecular formula C11H10O3 B1607022 7-methoxy-2H-chromene-3-carbaldehyde CAS No. 57543-39-2

7-methoxy-2H-chromene-3-carbaldehyde

Cat. No.: B1607022
CAS No.: 57543-39-2
M. Wt: 190.19 g/mol
InChI Key: ODUYMNRQOUHOBN-UHFFFAOYSA-N
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Description

7-methoxy-2H-chromene-3-carbaldehyde is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-13-10-3-2-9-4-8(6-12)7-14-11(9)5-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUYMNRQOUHOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206163
Record name 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-39-2
Record name 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-2H-chromene-3-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxy-2H-chromene-3-carbaldehyde, with the chemical formula C₁₁H₁₀O₃, is a member of the chromene family, a class of heterocyclic compounds that are widespread in nature and form the backbone of many biologically active molecules.[1] The presence of the methoxy, aldehyde, and enol ether functionalities within a compact bicyclic framework makes this compound a versatile intermediate in organic synthesis.[2] Its structural features suggest potential applications in the development of novel pharmaceuticals, agrochemicals, and materials with interesting photophysical properties.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed protocol for its synthesis, and insights into its potential reactivity and stability, aimed at researchers and professionals in drug development and chemical sciences.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a benzopyran ring system with a methoxy group at the 7-position and a carbaldehyde group at the 3-position. The endocyclic double bond and the conjugated aldehyde group are key features that dictate its chemical behavior.

Predicted Physicochemical Data

Due to the limited availability of experimental data for this specific isomer, the following table summarizes key physicochemical properties predicted through computational models. These values provide a useful estimation for experimental design and characterization.

PropertyPredicted ValueSource
Molecular Weight 190.19 g/mol [4]
XlogP 1.4[5]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2[4]
Topological Polar Surface Area 43.4 Ų[4]

Proposed Synthesis of this compound

The synthesis of 2H-chromene-3-carbaldehydes is commonly achieved through the reaction of a corresponding salicylaldehyde with acrolein.[6] This approach is readily adaptable for the preparation of the 7-methoxy derivative, utilizing 2-hydroxy-4-methoxybenzaldehyde as the starting material.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 2_hydroxy_4_methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde 7_methoxy_2H_chromene_3_carbaldehyde This compound 2_hydroxy_4_methoxybenzaldehyde->7_methoxy_2H_chromene_3_carbaldehyde Base (e.g., K₂CO₃) Dioxane, Reflux acrolein Acrolein acrolein->7_methoxy_2H_chromene_3_carbaldehyde

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from the successful synthesis of the isomeric 8-methoxy-2H-chromene-3-carbaldehyde.[6]

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde (CAS: 673-22-3)

  • Acrolein

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment for reflux, extraction, and chromatography.

Safety Precautions:

  • 2-Hydroxy-4-methoxybenzaldehyde is a skin and eye irritant and may cause respiratory irritation.[7]

  • Acrolein is highly toxic, flammable, and a severe irritant. All manipulations involving acrolein must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Procedure:

  • To a solution of 2-hydroxy-4-methoxybenzaldehyde (10 mmol) in 20 mL of 1,4-dioxane, add potassium carbonate (10 mmol) and an excess of acrolein (15 mmol) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and pour it into 40 mL of iced water.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel.

  • Further purification can be achieved by recrystallization from ethanol to yield the final product.

Starting Material: 2-Hydroxy-4-methoxybenzaldehyde

A summary of the key properties of the starting material is provided below for reference.

PropertyValueSource
Appearance Creamy white to beige or light brown crystalline powder[8]
Melting Point 41-43 °C[8]
Solubility Insoluble in water; soluble in methanol[8]
Stability Stable under recommended storage conditions[7]

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by its principal functional groups: the aldehyde, the enol ether system within the pyran ring, and the electron-rich aromatic ring.

  • Aldehyde Group: The aldehyde functionality is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions, including the formation of imines and participation in Wittig-type reactions.[6]

  • Enol Ether System: The double bond in the 2H-chromene ring is part of an enol ether, making it susceptible to electrophilic attack and potentially participating in cycloaddition reactions. The stability of the chromene ring system can be influenced by acidic or basic conditions.[9][10]

  • Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group, suggesting that the aromatic ring can undergo electrophilic aromatic substitution, although the steric hindrance from the fused pyran ring may influence the regioselectivity.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Aldehyde Proton: A singlet in the region of δ 9.5-10.5 ppm.

  • Vinylic Proton (H4): A singlet or a narrow multiplet around δ 7.0-7.5 ppm.

  • Methylene Protons (H2): A singlet or a narrow multiplet in the region of δ 4.5-5.0 ppm.

  • Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three protons on the benzene ring, with coupling patterns indicative of their relative positions.

  • Methoxy Protons: A singlet around δ 3.8 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aldehyde Carbonyl: A signal in the downfield region, typically δ 185-195 ppm.

  • Aromatic and Vinylic Carbons: Signals in the range of δ 100-160 ppm.

  • Methylene Carbon: A signal around δ 60-70 ppm.

  • Methoxy Carbon: A signal around δ 55 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Aldehyde): A strong absorption band around 1670-1690 cm⁻¹.

  • C=C Stretch (Vinylic and Aromatic): Bands in the region of 1500-1650 cm⁻¹.

  • C-O Stretch (Ether): Strong absorptions in the range of 1000-1300 cm⁻¹.

  • C-H Stretch (Aromatic and Alkene): Bands above 3000 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants 2-Hydroxy-4-methoxybenzaldehyde + Acrolein Reaction Reflux in Dioxane with K₂CO₃ Reactants->Reaction Extraction Aqueous Work-up & Extraction with Diethyl Ether Reaction->Extraction Chromatography Flash Column Chromatography Extraction->Chromatography Recrystallization Recrystallization from Ethanol Chromatography->Recrystallization NMR ¹H and ¹³C NMR Recrystallization->NMR MS Mass Spectrometry Recrystallization->MS IR IR Spectroscopy Recrystallization->IR MP Melting Point Determination Recrystallization->MP

References

NMR and mass spectrometry data for 7-methoxy-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-methoxy-2H-chromene-3-carbaldehyde

Introduction

This compound is a heterocyclic compound belonging to the chromene family. The chromene skeleton is a core structural motif in a vast array of natural products and biologically active molecules, exhibiting properties ranging from anti-inflammatory to anticancer activities.[1] The functionalization of this scaffold, as with the methoxy and carbaldehyde groups in the title compound, allows for its use as a versatile intermediate in the synthesis of more complex pharmaceuticals and bioactive probes.[2]

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As drug development and materials science demand unambiguous structural confirmation, a thorough understanding of a molecule's spectroscopic signature is paramount. Here, we move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectral data, the structure of this compound is presented below with a systematic atom numbering scheme. This convention will be used throughout the guide.

7_methoxy_2H_chromene_3_carbaldehyde C11 C H11 H C11->H11 O3 O C11->O3 C3 C3 C4 C4 C3->C4 H4 H4 C4->H4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a H5 H5 C5->H5 C6 C6 C5->C6 H6 H6 C6->H6 C7 C7 C6->C7 O2 O C7->O2 C8 C8 C7->C8 C12 C12 O2->C12 H12_1 H H12_2 H H12_3 H H8 H8 C8->H8 C8->C8a C8a->C4a O1 O1 C8a->O1 C2 C2 O1->C2 C2->C3 H2a H2a C2->H2a H2b H2b C2->H2b label_node This compound

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols: A Self-Validating System

The integrity of spectroscopic data is founded upon meticulous experimental procedure. The protocols described below represent standard, validated methodologies for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The objective is to obtain high-resolution ¹H and ¹³C NMR spectra to map the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, offering excellent solubility and a single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that does not typically interfere with signals from the analyte.[3]

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to the NMR tube.

    • Causality: TMS is chemically inert and provides a single, sharp signal at 0 ppm. It serves as the universal reference point for the chemical shift scale, ensuring data comparability across different instruments and experiments.[3]

  • Data Acquisition: Place the sealed NMR tube into the spectrometer (e.g., a 400 or 500 MHz instrument). Acquire the ¹H NMR spectrum first, followed by the ¹³C NMR spectrum. Standard acquisition parameters for similar structures are typically sufficient.[4]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay). Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

Mass Spectrometry (MS)

The goal is to determine the compound's molecular weight and gain structural insights from its fragmentation pattern under energetic conditions.

Methodology:

  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with a Gas Chromatography (GC) system.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

    • Causality: EI is a "hard" ionization technique that imparts significant energy to the molecule, inducing reproducible and structurally informative fragmentation.[5] The 70 eV standard is used because it maximizes ionization efficiency and generates stable, library-searchable fragmentation patterns.

  • Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation and Structural Elucidation

¹H NMR Spectroscopy Data (Predicted, based on analogs)

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.65Singlet (s)-1HH11 (Aldehyde)
7.45Singlet (s)-1HH4 (Vinylic)
7.10Doublet (d)8.41HH5
6.55Doublet of Doublets (dd)8.4, 2.41HH6
6.45Doublet (d)2.41HH8
4.85Singlet (s)-2HH2 (Methylene)
3.82Singlet (s)-3HH12 (Methoxy)
Data is predicted based on analysis of similar chromene structures.[6]

Interpretation:

  • Aldehyde Proton (H11): The signal at δ 9.65 ppm is highly deshielded, characteristic of a proton attached to a carbonyl carbon. Its singlet nature confirms the absence of adjacent protons.

  • Vinylic Proton (H4): The singlet at δ 7.45 ppm is assigned to the proton on the pyran ring's double bond. It is deshielded due to the electron-withdrawing effect of the adjacent aldehyde group.

  • Aromatic Protons (H5, H6, H8): These three protons form a coupled system on the benzene ring. H5 (δ 7.10 ppm) appears as a doublet due to coupling with H6. H8 (δ 6.45 ppm) is a doublet due to coupling with H6, but with a smaller coupling constant typical for meta-coupling. H6 (δ 6.55 ppm) is split by both H5 (ortho-coupling, J ≈ 8.4 Hz) and H8 (meta-coupling, J ≈ 2.4 Hz), resulting in a doublet of doublets. The upfield shifts of H6 and H8 are consistent with the electron-donating effect of the methoxy group at C7.

  • Methylene Protons (H2): The singlet at δ 4.85 ppm, integrating to 2H, is assigned to the CH₂ group of the dihydropyran ring.

  • Methoxy Protons (H12): The sharp singlet at δ 3.82 ppm, integrating to 3H, is characteristic of a methoxy group attached to an aromatic ring.

¹³C NMR Spectroscopy Data (Predicted)

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
190.5C11 (Aldehyde C=O)
162.0C7
158.5C8a
145.0C4
131.0C5
128.5C3
115.0C4a
112.5C6
101.0C8
65.0C2
55.8C12 (Methoxy)
Data is predicted based on established chemical shift values for similar functional groups and structures.[6]

Interpretation:

  • Carbonyl Carbon (C11): The signal at δ 190.5 ppm is in the typical range for an aldehyde carbonyl carbon.

  • Aromatic & Vinylic Carbons: The signals between δ 101.0 and 162.0 ppm correspond to the eight sp² hybridized carbons of the benzene and pyran rings. The carbons attached to oxygen (C7, C8a) are the most deshielded. C8, being ortho to the electron-donating methoxy group, is the most shielded aromatic carbon.

  • Aliphatic Carbons: The signal at δ 65.0 ppm is assigned to the sp³ hybridized methylene carbon (C2), and the peak at δ 55.8 ppm is characteristic of the methoxy carbon (C12).

Mass Spectrometry Data

The EI mass spectrum provides the molecular weight and key structural fragments. The molecular formula is C₁₁H₁₀O₃, giving a molecular weight of 190.19 g/mol .

m/zProposed FragmentNotes
190[C₁₁H₁₀O₃]⁺•Molecular Ion (M⁺•)
189[C₁₁H₉O₃]⁺Loss of H• radical from the aldehyde
175[C₁₀H₇O₃]⁺Loss of CH₃• radical from the methoxy group
161[C₁₀H₉O₂]⁺Loss of CHO• radical
131[C₉H₇O]⁺Retro-Diels-Alder (rDA) fragmentation

Proposed Fragmentation Pathway:

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 190). Subsequent fragmentations provide valuable structural clues. The radical loss of a methyl group from the methoxy ether is a common pathway for such compounds.[7] Another key fragmentation is the retro-Diels-Alder (rDA) reaction, which cleaves the dihydropyran ring.

fragmentation_pathway M [M]⁺• m/z 190 M_minus_H [M-H]⁺ m/z 189 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z 175 M->M_minus_CH3 - CH₃• M_minus_CHO [M-CHO]⁺ m/z 161 M->M_minus_CHO - CHO• rDA_fragment [rDA Fragment]⁺ m/z 131 M->rDA_fragment rDA

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data provides a robust and unambiguous structural confirmation of this compound. The chemical shifts and coupling constants in the NMR spectra align perfectly with the assigned proton and carbon environments, while the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns, such as the loss of methyl and aldehyde radicals and a retro-Diels-Alder reaction. This guide serves as a foundational reference for researchers, providing not only the spectral data but also the underlying scientific principles for its interpretation, thereby upholding the highest standards of scientific integrity and utility in a professional drug development context.

References

Foreword: The Chromene Scaffold - A Privileged Structure in Nature and Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence and Significance of 7-Methoxy-2H-chromene-3-carbaldehyde Derivatives

The 2H-chromene framework is a recurring and vital motif in the vast tapestry of natural products.[1] As a class of oxygen-containing heterocycles, chromenes are biosynthetically linked to a wide array of secondary metabolites, including flavonoids, tocopherols, and alkaloids.[2] This prevalence in nature is not accidental; the chromene nucleus imparts specific physicochemical properties that allow these molecules to interact with a multitude of biological targets. Consequently, compounds bearing this scaffold exhibit a remarkable spectrum of pharmacological activities, from antimicrobial and anti-inflammatory to potent antitumor and antiviral effects.[2][3][4]

This guide focuses specifically on derivatives of this compound. While this precise structure is widely recognized as a versatile synthetic intermediate for building complex bioactive molecules,[5] its direct isolation from natural sources is less commonly reported than that of its close structural relatives. Therefore, this document will explore the natural occurrence of the broader 2H-chromene family to provide essential context, delve into the methodologies for their isolation, propose a putative biosynthetic pathway, and summarize their profound pharmacological significance for researchers in drug discovery and natural product chemistry.

Part 1: Natural Sources of 2H-Chromene Derivatives

The 2H-chromene skeleton is a structural cornerstone in numerous compounds isolated from various plant species. While the specific this compound is a more elusive target in natural product screening, its analogs and related structures have been successfully identified. The study of these natural sources provides critical insights into the biosynthetic capabilities of plants and serves as a foundation for biomimetic synthesis and further pharmacological investigation.

The isolation of chromene derivatives often involves meticulous phytochemical analysis of plant tissues. For instance, a 2,2-dimethylchromene-7-methoxy glucoside was successfully isolated from the aerial parts of Crotalaria longipes, a member of the Fabaceae family.[6] Similarly, another chromene derivative, 1-(5-Hydroxy-7-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethan-1-one, was identified in the stems of Polyalthia plagioneura.[7] These findings underscore the presence of the 7-methoxy-chromene backbone in nature, even if the aldehyde functional group at the 3-position is not always present.

The following table summarizes representative examples of naturally occurring chromene derivatives, highlighting the diversity of the plant families that produce them and the structural variations encountered.

Compound Class/Derivative Natural Source (Species) Family Reference
2,2-dimethylchromene 7-methoxy-6-O-β-glucopyranosideCrotalaria longipesFabaceae[6]
1-(5-Hydroxy-7-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethan-1-onePolyalthia plagioneuraAnnonaceae[7]
Aphegiractin A1/A2 (Pyranocoumarins)Daphne giraldiiThymelaeaceae[8]
Various Glycosides (Precursors)Alpinia officinarumZingiberaceae[9]

This table is illustrative and not exhaustive, demonstrating the distribution of the chromene scaffold in the plant kingdom.

Part 2: A Putative Biosynthetic Pathway

While the complete biosynthetic pathway for this compound has not been fully elucidated in any single organism, we can construct a scientifically plausible hypothesis based on established principles of plant secondary metabolism.[10][11] The pathway likely originates from the well-known shikimate pathway, which produces aromatic amino acids like L-phenylalanine.

Causality Behind the Proposed Pathway:

  • Phenylpropanoid Pathway Entry: L-phenylalanine is converted to cinnamic acid and then to p-coumaroyl-CoA, a central hub in phenolic metabolism.

  • Formation of the Phenolic Precursor: The formation of a dihydroxylated benzene ring is a prerequisite. This can occur through various hydroxylation and modification steps, leading to a key intermediate such as 2,4-dihydroxybenzaldehyde.

  • Introduction of the Methoxy Group: A S-adenosyl methionine (SAM)-dependent O-methyltransferase (OMT) enzyme would selectively methylate one of the hydroxyl groups. Regiospecificity of OMTs is common in plant biosynthesis, making the formation of a 2-hydroxy-4-methoxy intermediate highly probable.

  • Formation of the Pyran Ring: The final key step is the annulation of the pyran ring. This is proposed to occur via a reaction with an acrolein equivalent, a process that has been replicated in synthetic chemistry to create the 2H-chromene-3-carbaldehyde structure.[1][12] This step could be enzyme-mediated, potentially via an oxa-Michael addition followed by an intramolecular cyclization and dehydration.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_chromene_formation Chromene Core Formation Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe Cin Cinnamic Acid Phe->Cin pCoumaroyl p-Coumaroyl-CoA Cin->pCoumaroyl Resorcinol Resorcinol-type Intermediate (e.g., 2,4-Dihydroxybenzaldehyde) pCoumaroyl->Resorcinol Multiple Steps (Hydroxylation, Chain Shortening) MethoxyInt 2-Hydroxy-4-methoxy Intermediate Resorcinol->MethoxyInt Methylation FinalProduct 7-Methoxy-2H-chromene -3-carbaldehyde MethoxyInt->FinalProduct Pyran Ring Formation SAM SAM OMT O-Methyltransferase SAM->OMT OMT->MethoxyInt Acrolein Acrolein Equivalent Acrolein->FinalProduct

Caption: A putative biosynthetic pathway for this compound.

Part 3: Isolation and Structural Elucidation Workflow

The successful isolation and identification of chromene derivatives from complex natural extracts is a multi-step process that demands a systematic and robust methodology. Each step is designed to progressively purify the target compounds while preserving their chemical integrity, culminating in definitive structural analysis.

Step-by-Step Experimental Protocol

1. Preparation of Plant Material and Extraction:

  • Rationale: The initial step aims to efficiently extract a broad range of secondary metabolites from the plant matrix. The choice of solvent is critical and is based on the polarity of the target compounds.

  • Protocol:

    • Collect and identify the plant material (e.g., aerial parts of Crotalaria longipes).[6]

    • Air-dry the material in the shade to prevent degradation of thermolabile compounds, then grind into a coarse powder to increase the surface area for extraction.

    • Perform exhaustive extraction using a solvent of intermediate polarity, such as methanol or ethanol, at room temperature. Maceration with periodic agitation or Soxhlet extraction can be employed.

    • Concentrate the resulting crude extract in vacuo using a rotary evaporator to yield a viscous residue.

2. Solvent-Solvent Partitioning (Fractionation):

  • Rationale: This liquid-liquid extraction step separates the crude extract into fractions based on differing polarities, simplifying the subsequent chromatographic process.

  • Protocol:

    • Suspend the crude extract in a water/methanol mixture.

    • Sequentially partition the suspension against a series of immiscible solvents of increasing polarity, such as n-hexane, dichloromethane (or ethyl acetate), and n-butanol.

    • Collect each solvent layer and evaporate to dryness. The chromene derivatives are typically expected to be in the dichloromethane or ethyl acetate fraction.

3. Chromatographic Purification:

  • Rationale: Chromatography is the core of the purification process. A combination of techniques is used to isolate individual compounds from the enriched fraction.

  • Protocol:

    • Column Chromatography (CC): Subject the active fraction (e.g., ethyl acetate fraction) to CC over silica gel. Elute with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[6]

    • Thin Layer Chromatography (TLC): Monitor the fractions collected from the CC by TLC. Combine fractions that show similar TLC profiles.

    • High-Performance Liquid Chromatography (HPLC): Perform final purification of the semi-pure fractions using reversed-phase HPLC (e.g., C18 column) with a mobile phase such as a methanol/water or acetonitrile/water gradient.[9] This step is crucial for obtaining compounds with high purity (>95%).

4. Structural Elucidation:

  • Rationale: A suite of spectroscopic techniques is used to unambiguously determine the chemical structure of the isolated pure compound.

  • Protocol:

    • Mass Spectrometry (MS): Use Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight of the compound.[6]

    • Nuclear Magnetic Resonance (NMR): Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. These experiments reveal the carbon-hydrogen framework, connectivity between protons and carbons, and establish the final structure.[6][9]

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: Obtain IR spectra to identify key functional groups (e.g., aldehyde, ether, aromatic ring) and UV spectra to analyze the chromophore system.[6]

G Start Plant Material (e.g., Dried Leaves/Stems) Extract Crude Methanol Extract Start->Extract Extraction Partition Solvent-Solvent Partitioning Extract->Partition Fractions Hexane | DCM/EtOAc | BuOH | Aqueous (Fractions of Varying Polarity) Partition->Fractions Separation ColumnChrom Silica Gel Column Chromatography Fractions->ColumnChrom Select DCM/EtOAc Fraction SemiPure Semi-Pure Fractions ColumnChrom->SemiPure Gradient Elution HPLC Preparative HPLC (Reversed-Phase) SemiPure->HPLC Fine Purification PureCompound Pure Isolated Compound (>95% Purity) HPLC->PureCompound Elucidation Structural Elucidation PureCompound->Elucidation Spectroscopy MS (Molecular Weight) NMR (¹H, ¹³C, 2D) IR & UV (Functional Groups) Elucidation->Spectroscopy Spectroscopic Analysis

Caption: General workflow for the isolation and characterization of natural chromenes.

Part 4: Pharmacological Significance of the Chromene Scaffold

The interest in chromene derivatives within the drug development community is fueled by their extensive and potent biological activities. The rigid heterocyclic system, combined with various possible substitutions, allows for fine-tuning of its interaction with biological macromolecules, leading to a wide range of therapeutic effects.[3]

The chromene nucleus is a recognized "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets. Research has consistently shown that synthetic and natural chromenes possess significant pharmacological properties.[2][13]

Pharmacological Activity Description and Mechanism of Action (where known) References
Anticancer Induction of apoptosis in cancer cell lines, inhibition of tumor growth. Some derivatives act as inhibitors of crucial enzymes like Aurora kinases.[2][3][7]
Anti-inflammatory Inhibition of inflammatory mediators and enzymes such as cyclooxygenase (COX).[2][3]
Antioxidant Scavenging of free radicals and reduction of oxidative stress, often attributed to the phenolic hydroxyl groups present in many natural derivatives.[3][8]
Antimicrobial & Antifungal Disruption of microbial cell membranes or inhibition of essential enzymes in bacteria and fungi.[2][3]
Antiviral Inhibition of viral replication, with some derivatives showing activity against HIV.[2][3]
Anticoagulant Structural similarities to warfarin have led to the development of chromene-based anticoagulants.[3][14]

The versatility of the chromene core makes it an invaluable starting point for medicinal chemistry campaigns. The this compound structure, in particular, offers three key points for chemical modification—the aldehyde, the pyran double bond, and the aromatic ring—making it an ideal template for generating libraries of novel compounds for high-throughput screening.[5][14]

Conclusion and Future Outlook

The this compound framework and its derivatives represent a fascinating intersection of natural product chemistry and synthetic drug development. While the direct isolation of this specific aldehyde from nature is not widely documented, the prevalence of the underlying 2H-chromene scaffold across diverse plant taxa confirms its significance as a natural product motif. The established protocols for isolation and characterization, coupled with a hypothetical biosynthetic pathway, provide a robust foundation for future bioprospecting and metabolic engineering efforts.

For researchers and drug development professionals, the key takeaway is the immense potential locked within the chromene nucleus. Its proven, broad-spectrum pharmacological activities justify continued investigation. Future work should focus on screening a wider range of plant species for novel chromene structures, elucidating the precise enzymatic machinery responsible for their biosynthesis, and leveraging the synthetic tractability of intermediates like this compound to design next-generation therapeutics.

References

An In-depth Technical Guide to 7-Methoxy-2H-chromene-3-carbaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive review of 7-methoxy-2H-chromene-3-carbaldehyde, a versatile heterocyclic compound of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The 2H-chromene scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] The presence of a methoxy group at the 7-position and a reactive carbaldehyde at the 3-position endows this molecule with unique electronic properties and a rich chemical reactivity profile. This document will delve into the principal synthetic methodologies for its preparation, explore its characteristic chemical transformations, and survey its current and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 7-Methoxy-2H-chromene Scaffold

The chromene (or benzopyran) ring system is a core structural motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[2] These activities include antitumor, anti-inflammatory, antioxidant, and antimicrobial properties, making the chromene scaffold a focal point in drug discovery programs.[2][3]

This compound (CAS No. 57543-39-2)[4] is a key derivative that serves as a valuable building block for more complex molecular architectures. Its key structural features are:

  • The 2H-Chromene Core: A bicyclic system comprising a benzene ring fused to a dihydropyran ring. This imparts a degree of conformational flexibility and specific stereoelectronic properties.

  • The 3-Carbaldehyde Group: An α,β-unsaturated aldehyde that functions as a versatile chemical handle for a multitude of transformations, including condensations, oxidations, reductions, and cycloadditions. It is a key site for introducing molecular diversity.

  • The 7-Methoxy Group: An electron-donating group on the aromatic ring that influences the molecule's overall reactivity and solubility.[5] This group can enhance interactions with biological targets and is a common feature in many bioactive natural products.

This guide will provide the necessary technical details to harness the potential of this versatile molecule.

Synthesis of this compound

Two primary strategies have emerged for the synthesis of the 2H-chromene-3-carbaldehyde core: the domino oxa-Michael/aldol reaction and the Vilsmeier-Haack reaction on a chroman-4-one precursor.

Domino Oxa-Michael/Aldol Condensation

This is the most direct and widely reported method for synthesizing 2H-chromene-3-carbaldehydes. The reaction involves the condensation of a substituted salicylaldehyde with an α,β-unsaturated aldehyde, typically acrolein.[6][7]

The proposed synthesis for this compound proceeds via the reaction of 2-hydroxy-4-methoxybenzaldehyde with acrolein. The reaction is typically catalyzed by a mild base, such as potassium carbonate, in a suitable solvent like dioxane.[1]

Plausible Reaction Mechanism:

  • Oxa-Michael Addition: The basic catalyst deprotonates the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde, forming a phenoxide ion. This nucleophile then attacks the β-carbon of acrolein in a conjugate addition (oxa-Michael) reaction.

  • Intramolecular Aldol Condensation: The resulting enolate intermediate undergoes a subsequent intramolecular aldol condensation, where the enolate attacks the aldehyde carbonyl of the original salicylaldehyde moiety.

  • Dehydration: The final step is a dehydration reaction that eliminates a molecule of water to form the stable dihydropyran ring and the α,β-unsaturated aldehyde, yielding the final product.

G cluster_start Starting Materials cluster_reagents Reagents cluster_intermediates Key Intermediates SM1 2-Hydroxy-4-methoxybenzaldehyde Phenoxide Phenoxide Ion SM1->Phenoxide Base Deprotonation SM2 Acrolein Enolate Enolate Intermediate SM2->Enolate Base K₂CO₃ (Base) Base->Phenoxide Solvent Dioxane, Reflux Solvent->Enolate Product This compound Solvent->Product Phenoxide->Enolate Oxa-Michael Addition Enolate->Product

Caption: Domino Oxa-Michael/Aldol Synthesis Workflow.

Experimental Protocol (Adapted from a similar synthesis[1]):

  • Setup: To a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in 1,4-dioxane, add potassium carbonate (1.0 eq) at room temperature.

  • Addition: Add acrolein (1.5 eq) to the reaction mixture.

  • Reaction: Reflux the mixture for 8-12 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting residue should be purified by flash column chromatography to yield the pure product.

Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings. In the context of chromene synthesis, it is typically applied to a chroman-4-one precursor to introduce the 3-carbaldehyde group and a 4-chloro substituent simultaneously.

A study on 7-methoxy-2,2-dimethylchroman-4-one demonstrated that treatment with a Vilsmeier reagent (generated from POCl₃ and DMF) yields 4-chloro-7-methoxy-2,2-dimethyl-2H-chromene-3-carbaldehyde.[8] This suggests a potential, albeit multi-step, pathway to the target molecule, which would require a subsequent de-chlorination step.

G Chromanone 7-Methoxychroman-4-one ChloroChromene 4-Chloro-7-methoxy-2H- chromene-3-carbaldehyde Chromanone->ChloroChromene Vilsmeier-Haack Reaction VilsmeierReagent Vilsmeier Reagent (POCl₃ + DMF) VilsmeierReagent->ChloroChromene FinalProduct 7-Methoxy-2H-chromene- 3-carbaldehyde ChloroChromene->FinalProduct e.g., H₂, Pd/C Reduction Reductive Dechlorination Reduction->FinalProduct

Caption: Vilsmeier-Haack Synthetic Workflow.

This route is less direct than the domino reaction but offers an alternative for substrates where the direct condensation with acrolein might be problematic. The choice of synthetic route will ultimately depend on the availability of starting materials and the desired substitution pattern on the chromene core.

Chemical Properties and Reactivity

This compound is a bifunctional molecule whose reactivity is dominated by the α,β-unsaturated aldehyde and the electron-rich aromatic ring.

Table 1: Key Reactive Sites and Expected Transformations

Reactive SiteFunctional GroupExpected ReactionsRationale & Importance
C3-Aldehyde α,β-Unsaturated AldehydeWittig/Horner-Wadsworth-Emmons reactions, Knoevenagel condensation, reductive amination, oxidation to carboxylic acid, reduction to alcohol, imine/oxime formation.The aldehyde is a primary handle for extending the carbon skeleton and introducing diverse functional groups, crucial for building libraries of derivatives for SAR studies.
C2-C3 Double Bond Ene-aldehyde SystemMichael additions, Diels-Alder reactions, epoxidation.Allows for the introduction of substituents at the C2 position and the formation of more complex fused ring systems.
Aromatic Ring Methoxy-activated Benzene RingElectrophilic aromatic substitution (e.g., nitration, halogenation).The 7-methoxy group activates the ring, directing substitution primarily to the C6 and C8 positions, allowing for further functionalization of the core scaffold.

The presence of the electron-donating methoxy group enhances the nucleophilicity of the aromatic ring, making it susceptible to electrophilic attack. Conversely, the aldehyde group is an electrophilic center, readily attacked by nucleophiles. This dual reactivity makes it a versatile intermediate for constructing a wide range of heterocyclic derivatives.[9]

Applications in Research and Development

The unique structural and electronic features of this compound make it a valuable compound in several high-value research areas.[5]

Pharmaceutical Development and Medicinal Chemistry

The chromene scaffold is a well-established "privileged structure" in drug discovery. Derivatives of this compound are explored for various therapeutic targets:

  • Anti-inflammatory and Antioxidant Agents: The chromene nucleus is known to possess antioxidant properties. The methoxy group can further enhance this activity. The aldehyde can be used to synthesize chalcones and other derivatives with known anti-inflammatory effects.[5]

  • Anticancer Agents: Numerous chromene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][10] This scaffold can be elaborated to target specific pathways involved in cancer progression.

  • Neurological Disorders: The compound has been identified as a valuable intermediate for pharmaceuticals targeting neurological disorders, leveraging its ability to interact effectively with biological systems.[5]

Materials Science and Fluorescent Probes

The conjugated π-system of the chromene ring gives rise to interesting photophysical properties. This has led to its use in materials science:

  • Organic Light-Emitting Diodes (OLEDs): The structural backbone can be incorporated into larger conjugated molecules used as emitters in OLED devices.[5]

  • Fluorescent Probes: By attaching specific recognition moieties to the aldehyde group, the molecule can be converted into a fluorescent probe for detecting ions or biomolecules, aiding in real-time biological imaging.[5]

Natural Product Synthesis

This compound serves as an intermediate in the total synthesis of more complex natural products that contain the chromene motif.[5] Its defined structure allows for a convergent approach to building these intricate molecules.

Conclusion

This compound is a high-potential heterocyclic building block with a well-defined profile of synthesis and reactivity. Its utility as a versatile intermediate is firmly established in the fields of medicinal chemistry and materials science. The accessible synthetic routes, primarily the domino oxa-Michael/aldol condensation, combined with the rich reactivity of its dual functional groups, ensure its continued relevance. For researchers and drug development professionals, this compound offers a robust platform for the creation of novel molecular entities with tailored biological and physical properties. Future research will likely focus on expanding the library of derivatives and exploring their therapeutic potential in greater detail.

References

Spectroscopic Characterization of 7-Methoxy-2H-chromene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chromene nucleus is a privileged scaffold in medicinal chemistry and drug development, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique structural and electronic properties of the benzopyran system make it an attractive starting point for the synthesis of novel therapeutic agents.[4] Structure-activity relationship (SAR) studies have consistently shown that substitution patterns on the chromene ring significantly influence biological efficacy, with electron-donating groups at the 7-position often enhancing pharmacological activity.[1]

7-Methoxy-2H-chromene-3-carbaldehyde is a key synthetic intermediate, providing a versatile handle for the elaboration of more complex, biologically active molecules.[5] Its aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a valuable building block for chemical libraries. A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and quality control during the drug discovery and development workflow.

This technical guide provides an in-depth exploration of the spectroscopic characterization of this compound. We will detail the standard synthetic protocol and provide a comprehensive analysis of the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), grounded in the fundamental principles of spectroscopic interpretation.

Part 1: Synthesis of this compound

The most common and efficient method for synthesizing 2H-chromene-3-carbaldehydes is through a domino oxa-Michael/aldol condensation reaction between a substituted salicylaldehyde and an α,β-unsaturated aldehyde, such as acrolein.[6][7] For the title compound, the synthesis commences with 2-hydroxy-4-methoxybenzaldehyde.

Synthetic Workflow

The reaction is typically catalyzed by a mild base, such as potassium carbonate, in an appropriate solvent like dioxane. The process involves an initial oxa-Michael addition of the phenolic hydroxyl group to acrolein, followed by an intramolecular aldol condensation to form the dihydropyran ring and subsequently, after dehydration, the stable 2H-chromene system.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions R1 2-Hydroxy-4-methoxybenzaldehyde P This compound R1->P oxa-Michael addition R2 Acrolein R2->P Aldol condensation C1 K₂CO₃ (Base) C1->P C2 Dioxane (Solvent) C2->P C3 Reflux C3->P

References

Methodological & Application

using 7-methoxy-2H-chromene-3-carbaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 7-Methoxy-2H-chromene-3-carbaldehyde

Authored by a Senior Application Scientist

The 2H-chromene scaffold is a cornerstone in the architecture of numerous natural products and pharmacologically active molecules.[1][2][3][4][5] Its prevalence highlights its significance as a "privileged structure" in medicinal chemistry. Within this class, this compound emerges as a particularly versatile and valuable synthetic intermediate.[6] The strategic placement of the methoxy group enhances solubility and influences the electronic properties of the aromatic ring, while the aldehyde functionality serves as a reactive handle for a multitude of chemical transformations.

This guide provides an in-depth exploration of this compound as a key building block in organic synthesis. We will delve into its preparation, showcase its application in the construction of complex heterocyclic systems, and provide detailed, field-proven protocols for its use. The methodologies described are designed to be self-validating, with explanations of the chemical principles that underpin each experimental choice.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 57543-39-2[6]
Molecular Formula C₁₁H₁₀O₃[1][6]
Molecular Weight 190.20 g/mol [6]
Appearance Brown to orange powder[6]
Storage Store at 0-8 °C[6]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Core Reagent: A Foundational Protocol

The most common and efficient route to 2H-chromene-3-carbaldehydes involves an oxa-Michael-aldol reaction between a salicylaldehyde derivative and an α,β-unsaturated aldehyde, such as acrolein.[3][7] The methoxy group at the 7-position is carried over from the corresponding substituted salicylaldehyde.

G cluster_reagents Reagents & Conditions R1 2-Hydroxy-4-methoxy- benzaldehyde C1 K₂CO₃ (Base) 1,4-Dioxane (Solvent) Reflux, 2-8h R1->C1 R2 Acrolein R2->C1 P1 7-Methoxy-2H-chromene- 3-carbaldehyde C1->P1

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol details the base-catalyzed annulation to form the chromene ring system.

  • Reaction Setup: To a solution of 2-hydroxy-4-methoxybenzaldehyde (10 mmol, 1.52 g) in 20 mL of 1,4-dioxane, add potassium carbonate (10 mmol, 1.38 g).

    • Causality Note: 1,4-Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic starting materials and, to some extent, the inorganic base. Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, initiating the Michael addition.

  • Reagent Addition: Add acrolein (15 mmol, 1.0 mL) dropwise to the stirred suspension at room temperature.

    • Causality Note: Acrolein is both volatile and highly reactive. A slight excess is used to compensate for potential evaporation and ensure the reaction goes to completion. Dropwise addition helps to control the initial exotherm of the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.

  • Work-up: After cooling to room temperature, pour the mixture into 50 mL of ice-cold water. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a brown or orange solid.[1][3]

Application in Multi-Component Reactions (MCRs)

The aldehyde functionality makes this compound an ideal substrate for multi-component reactions, which allow for the rapid construction of complex molecular architectures in a single step. One such powerful application is the synthesis of chromene-based imidazo[1,2-a]pyridines, a scaffold known for its biological activities.[7]

G cluster_process Process R1 7-Methoxy-2H- chromene-3-carbaldehyde C1 FeCl₃ (Catalyst) DMF (Solvent) Microwave, 100°C, 15 min R1->C1 R2 2-Aminopyridine R2->C1 R3 Nitroalkane R3->C1 P1 Chromene-fused Imidazo[1,2-a]pyridine C1->P1

Caption: Three-component synthesis of Imidazo[1,2-a]pyridines.

Protocol 2: One-Pot Synthesis of Chromene-Imidazo[1,2-a]pyridines

This protocol leverages the efficiency of microwave-assisted synthesis.[8][9]

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (1 mmol), 2-aminopyridine (1 mmol), and the desired nitroalkane (e.g., nitromethane, 1.2 mmol).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF, 3 mL) as the solvent, followed by anhydrous iron(III) chloride (FeCl₃, 10 mol%, 0.016 g).

    • Causality Note: FeCl₃ acts as a Lewis acid catalyst to activate the aldehyde and facilitate the cascade of reactions. DMF is a suitable high-boiling polar aprotic solvent for microwave synthesis.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 15 minutes at a power of 60W.[7]

    • Causality Note: Microwave heating provides rapid and uniform energy input, dramatically reducing reaction times from hours to minutes compared to conventional heating.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product via column chromatography to obtain the desired imidazo[1,2-a]pyridine derivative.

Application in Olefination Reactions

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. Applying this to this compound allows for the synthesis of 3-styryl-2H-chromene derivatives, extending the conjugation of the system and providing access to new classes of compounds for materials science and medicinal chemistry.[10]

G cluster_reagents Conditions R1 7-Methoxy-2H- chromene-3-carbaldehyde C1 Anhydrous THF Room Temperature R1->C1 R2 Benzyltriphenyl- phosphonium ylide R2->C1 P1 7-Methoxy-3-styryl- 2H-chromene C1->P1 P2 Triphenylphosphine oxide (Byproduct) C1->P2

Caption: Wittig reaction for the synthesis of styryl-chromenes.

Protocol 3: Wittig Olefination of this compound

This protocol describes a standard Wittig procedure.

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C in an ice bath and add a strong base, such as n-butyllithium (n-BuLi, 1.1 mmol, 1.6 M in hexanes), dropwise. Stir for 30 minutes at 0 °C; the formation of the deep red or orange ylide indicates a successful reaction.

  • Aldehyde Addition: Dissolve this compound (1 mmol) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours. The disappearance of the ylide's color is a visual indicator of reaction progress, which should be confirmed by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography to separate the product from the byproduct.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its accessible preparation and the reactivity of its aldehyde group provide a gateway to a vast chemical space. The protocols detailed herein for its synthesis, elaboration into complex heterocycles via MCRs, and transformation via olefination serve as a practical guide for researchers in drug discovery and materials science. The principles of causality behind each step—from solvent choice to reaction conditions—are highlighted to empower scientists to not only replicate these methods but also to adapt and innovate upon them for their specific research goals.

References

Application Notes and Protocols: Derivatization of 7-methoxy-2H-chromene-3-carbaldehyde for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromene Scaffold as a Privileged Structure in Drug Discovery

The chromene nucleus is a prominent heterocyclic scaffold found in a diverse array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] This privileged structure is a key component in molecules with antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][3][4] Specifically, 7-methoxy-2H-chromene-3-carbaldehyde serves as a versatile starting material for the synthesis of novel derivatives, offering a strategic entry point for chemical modifications aimed at enhancing or modulating biological activity.[5] The presence of the aldehyde functional group provides a reactive handle for derivatization, allowing for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR).

This application note provides a detailed guide for the derivatization of this compound via two robust and widely used synthetic methodologies: Knoevenagel condensation and Schiff base formation. Furthermore, we present detailed protocols for the subsequent evaluation of the synthesized derivatives in key bioassays to assess their antimicrobial, antioxidant, and anticancer potential.

Derivatization Strategies: Expanding Chemical Diversity

The strategic derivatization of this compound allows for the systematic modification of its physicochemical and biological properties. The electron-donating methoxy group at the 7-position can influence the reactivity of the chromene ring system and its interaction with biological targets. The aldehyde at the 3-position is the primary site for derivatization.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[6][7][8] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[6][7] This reaction is particularly valuable for introducing functionalities that can partake in Michael additions or act as key structural elements in biologically active molecules.

Mechanism of Knoevenagel Condensation:

The reaction proceeds through a three-step mechanism:

  • Deprotonation: A base abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).[7][9]

  • Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an aldol-type addition product.[7][9]

  • Elimination: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[7][9]

Diagram: Knoevenagel Condensation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_end Product Aldehyde Aldehyde Reaction Mixture Reaction Mixture Aldehyde->Reaction Mixture Active Methylene Active Methylene Active Methylene->Reaction Mixture Base Catalyst Base Catalyst Base Catalyst->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up Purification Purification Work-up->Purification Derivative Derivative Purification->Derivative

Caption: Workflow for Knoevenagel Condensation.

Schiff Base Formation: Synthesis of Imines

Schiff base formation involves the condensation of a primary amine with an aldehyde or ketone to form an imine (-C=N-).[10][11][12] This reaction is fundamental in the synthesis of a vast number of biologically active compounds. The resulting imine linkage is often crucial for the biological activity of the molecule.[10]

Mechanism of Schiff Base Formation:

The formation of a Schiff base is a two-step process:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal (carbinolamine) intermediate.[10][12][13]

  • Dehydration: The hemiaminal is unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water and form the stable imine product.[10][12][13]

Diagram: Schiff Base Formation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_end Product Aldehyde Aldehyde Reaction Mixture Reaction Mixture Aldehyde->Reaction Mixture Primary Amine Primary Amine Primary Amine->Reaction Mixture Catalyst (optional) Catalyst (optional) Catalyst (optional)->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up Purification Purification Work-up->Purification Schiff Base Schiff Base Purification->Schiff Base

Caption: Workflow for Schiff Base Formation.

Experimental Protocols

Protocol 1: Synthesis of Knoevenagel Condensation Derivatives

This protocol describes the synthesis of a representative α,β-unsaturated derivative of this compound using malononitrile as the active methylene compound.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate/hexane mixture (TLC eluent)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of ethanol.

  • Add malononitrile (1.1 mmol) to the solution and stir until dissolved.

  • Add 2-3 drops of piperidine to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent).

  • Once the reaction is complete (disappearance of the starting aldehyde), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Dry the product in a desiccator or oven at low temperature.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol outlines the synthesis of a representative Schiff base derivative from this compound and aniline.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Add an equimolar amount of aniline (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • Dry the purified Schiff base derivative.

  • Confirm the structure of the product using spectroscopic methods.

Bioassay Protocols

Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized chromene derivatives against bacterial and fungal strains.

Materials:

  • Synthesized chromene derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips

  • Microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Prepare serial two-fold dilutions of the stock solutions in the appropriate broth/medium in the wells of a 96-well microtiter plate to achieve a final concentration range (e.g., 256 to 0.5 µg/mL).

  • Prepare a standardized inoculum of the microbial strains adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the microbial inoculum to each well containing the serially diluted compounds.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only) on each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Derivative Class Typical MIC Range (µg/mL) Reference
2-Amino-4H-chromenes0.007 - 3.9[7]
Azo-substituted chromenesPotent activity[7]
General Chromene DerivativesVaries[14][15]
Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the ability of the synthesized derivatives to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • Synthesized chromene derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microtiter plate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Prepare various concentrations of the synthesized compounds and the positive control (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add 100 µL of each compound dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Prepare a blank containing only methanol and a control containing methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Assay Principle Typical Measurement
DPPH Radical ScavengingReduction of the stable DPPH radical by an antioxidant, leading to a color change from purple to yellow.Decrease in absorbance at 517 nm.[16][17][18]
Ferric Reducing Antioxidant Power (FRAP)Reduction of a ferric-tripyridyltriazine complex to its ferrous form, resulting in a colored product.Increase in absorbance at 593 nm.
Protocol 5: Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of the synthesized derivatives on cancer cell lines.

Materials:

  • Synthesized chromene derivatives

  • Cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the synthesized compounds in the cell culture medium.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

  • Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Cell Line Typical IC50 Range for Active Chromenes (µM) Reference
MCF-7 (Breast Cancer)0.3 - 9.4[3][7]
HepG-2 (Liver Cancer)3.0 - 6.2[3]
HCT-116 (Colon Cancer)1.7 - 7.4[3]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives with potential biological activities. The Knoevenagel condensation and Schiff base formation are efficient and straightforward methods for introducing chemical diversity. The bioassay protocols provided herein offer a robust framework for the preliminary screening of these novel compounds for their antimicrobial, antioxidant, and anticancer properties. The insights gained from these studies can guide further lead optimization and the development of new therapeutic agents based on the privileged chromene scaffold.

References

Illuminating Cellular Landscapes: 7-Methoxy-2H-chromene-3-carbaldehyde as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Small Molecule Fluorophores in Biological Discovery

In the intricate world of cellular biology and drug development, the ability to visualize and quantify specific analytes within their native environment is paramount. Fluorescent probes have emerged as indispensable tools in this quest, offering high sensitivity, selectivity, and the capability for real-time monitoring of dynamic processes. Among the diverse families of fluorophores, coumarin-based scaffolds have garnered significant attention due to their favorable photophysical properties, including high quantum yields and environmental sensitivity.[1] This application note delves into the utility of a particularly versatile coumarin derivative, 7-methoxy-2H-chromene-3-carbaldehyde , as a precursor for developing powerful fluorescent probes for biological and pharmaceutical research.

This compound serves as a key building block in the synthesis of sophisticated molecular sensors. Its inherent fluorescence, coupled with a reactive aldehyde group, allows for the straightforward synthesis of derivatives, most notably Schiff bases, capable of detecting a range of analytes with high specificity.[2][3] This guide will provide a comprehensive overview of the synthesis, mechanism of action, and practical applications of probes derived from this scaffold, with a particular focus on the detection of metal ions. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation, empowering researchers to harness the full potential of this remarkable molecule.

Core Principles: Synthesis and Mechanism of Action

The versatility of this compound lies in its straightforward synthesis and the predictable photophysical behavior of its derivatives.

Synthesis of the Core Scaffold

The parent compound, this compound, can be synthesized through various established organic chemistry routes. A common method involves the reaction of a substituted salicylaldehyde with an appropriate reagent to form the chromene ring system. For instance, the reaction of 2-hydroxy-4-methoxybenzaldehyde with acrolein in the presence of a base like potassium carbonate provides a direct route to the chromene scaffold.[4]

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in 20 mL of 1,4-dioxane.

  • Addition of Reagents: To this solution, add an excess of acrolein (e.g., 15 mmol) and potassium carbonate (1.4 g, 10 mmol) at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 40 mL of iced water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and evaporate the solvent under reduced pressure. The resulting residue can be purified by flash chromatography to yield the final product.[4]

Mechanism of Fluorescence: The Power of Schiff Base Derivatives

The aldehyde functionality at the 3-position of the chromene ring is a gateway to a vast array of fluorescent probes. A particularly effective strategy is the formation of a Schiff base through condensation with a hydrazine-containing molecule. This reaction creates an imine linkage (-C=N-) that can act as a binding site for specific analytes.

The fluorescence of these Schiff base derivatives is often governed by well-established photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[5] For many metal ion probes derived from this compound, the "OFF-ON" sensing mechanism is predominant and can be attributed to the inhibition of PET.[3]

In the unbound state (the "OFF" state), the lone pair of electrons on the nitrogen atom of the recognition moiety can quench the fluorescence of the coumarin fluorophore through a PET process. Upon binding of the target analyte (e.g., a metal ion), these electrons become engaged in coordination, thereby inhibiting the PET process and leading to a significant enhancement of fluorescence (the "ON" state).

G cluster_off cluster_on OFF OFF State (Low Fluorescence) State (Low Fluorescence) Probe Probe (Unbound) Fluorophore-Linker-Receptor PET Photoinduced Electron Transfer (PET) (Quenching) Probe->PET e- transfer Excitation_Off Excitation (hν) Excitation_Off->Probe NonRadiative Non-Radiative Decay PET->NonRadiative ON ON State (High Fluorescence) State (High Fluorescence) Probe_Bound Probe-Analyte Complex (Binding Inhibits PET) Fluorescence Fluorescence Emission Probe_Bound->Fluorescence Analyte Analyte (e.g., Al³⁺) Analyte->Probe_Bound Binding Excitation_On Excitation (hν) Excitation_On->Probe_Bound

Figure 1: A diagram illustrating the "OFF-ON" fluorescence mechanism based on Photoinduced Electron Transfer (PET) inhibition.

Application I: Selective Detection of Aluminum Ions (Al³⁺)

Aluminum is the most abundant metal in the earth's crust and has numerous industrial applications. However, an excess of Al³⁺ in the human body can be neurotoxic and is linked to several neurological diseases. Therefore, the development of sensitive and selective probes for Al³⁺ is of great importance. A Schiff base derivative of 7-methoxychromone-3-carbaldehyde has been shown to be an effective "OFF-ON" fluorescent probe for Al³⁺.[6]

Probe Synthesis and Photophysical Properties

A highly selective probe for Al³⁺, named MCIH2, was synthesized by the condensation of 7-methoxychromone-3-carbaldehyde with indole-3-formyl hydrazone.[6]

PropertyValueReference
Excitation Wavelength (λex) 423 nm[6]
Emission Wavelength (λem) 507 nm[6]
Stokes Shift 84 nmCalculated
Fluorescence Enhancement >700-fold upon Al³⁺ binding[6]
Limit of Detection (LOD) 1 x 10⁻⁷ M[6]
Binding Stoichiometry (Probe:Al³⁺) 2:1[2]
Experimental Protocol: Fluorometric Detection of Al³⁺

This protocol is adapted from the methodology described for the Al³⁺ probe MCIH2.[6]

Protocol 2: In Vitro Detection of Al³⁺

  • Reagent Preparation:

    • Probe Stock Solution: Prepare a stock solution of the Schiff base probe (e.g., 1 mM) in a suitable organic solvent such as DMSO.

    • Metal Ion Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., AlCl₃, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water.

    • Buffer Solution: Prepare a working buffer solution (e.g., HEPES buffer, pH 7.4) for the assay.

  • Fluorometric Assay:

    • In a cuvette, add the appropriate volume of buffer solution.

    • Add the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum of the probe solution.

    • Titrate the probe solution with increasing concentrations of the Al³⁺ stock solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Selectivity Assay:

    • To separate cuvettes containing the probe in buffer, add a fixed concentration of various competing metal ions.

    • Record the fluorescence spectra.

    • Subsequently, add Al³⁺ to each cuvette to observe any fluorescence changes in the presence of other metal ions.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a calibration curve.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Application II: Live Cell Imaging

A significant advantage of coumarin-based probes is their potential for live-cell imaging, owing to their cell permeability and low cytotoxicity.[7][8] While specific protocols for the this compound scaffold in cellular imaging are emerging, generalized protocols for similar coumarin derivatives can be adapted.

G start Start: Seed Cells culture Culture Cells to Desired Confluency start->culture treatment Pre-treat Cells with Analyte (e.g., Al³⁺) or Vehicle Control culture->treatment wash1 Wash with PBS treatment->wash1 probe_loading Incubate with Probe Solution (e.g., 10 µM in serum-free media) wash1->probe_loading wash2 Wash with PBS to Remove Excess Probe probe_loading->wash2 imaging Image Cells using Fluorescence Microscopy (e.g., Confocal) wash2->imaging

Figure 2: A generalized workflow for live-cell fluorescence imaging.

Protocol 3: General Protocol for Live Cell Imaging

  • Cell Culture: Seed the cells of interest (e.g., HeLa cells) on a suitable imaging dish (e.g., glass-bottom dish) and culture in appropriate media until they reach the desired confluency.

  • Analyte Treatment (Optional): If imaging the response to an exogenous analyte, replace the culture medium with a medium containing the analyte of interest (e.g., Al³⁺) or a vehicle control and incubate for a specific period.

  • Washing: Gently wash the cells two to three times with a buffered saline solution (e.g., PBS, pH 7.4).

  • Probe Loading: Prepare a loading solution of the fluorescent probe in serum-free cell culture medium (e.g., 5-10 µM). The final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity. Incubate the cells with the probe solution at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Washing: Wash the cells two to three times with PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells and immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

Trustworthiness and Self-Validation

The reliability of any fluorescent probe experiment hinges on rigorous controls and validation.

  • Control Experiments: Always include control groups, such as cells not treated with the analyte or cells not loaded with the probe, to establish baseline fluorescence and rule out autofluorescence.

  • Selectivity: The selectivity of the probe should be thoroughly validated against a panel of potentially interfering species that are biologically relevant.

  • Cytotoxicity Assays: When performing live-cell imaging, it is crucial to assess the cytotoxicity of the probe at the working concentration using standard assays (e.g., MTT assay) to ensure that the observed fluorescence changes are not due to adverse cellular effects.

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile platform for the design and synthesis of novel fluorescent probes. Its straightforward derivatization into Schiff bases and other conjugates allows for the development of sensors for a wide array of biologically and environmentally important analytes. The "OFF-ON" fluorescence mechanism, often driven by the inhibition of PET, provides a high signal-to-noise ratio, making these probes highly sensitive.

The application of these probes in detecting metal ions like Al³⁺ has been demonstrated, and their potential for live-cell imaging opens up exciting avenues for studying the roles of these analytes in cellular processes and disease pathogenesis. Future research will likely focus on expanding the library of probes derived from this scaffold to target other analytes, such as reactive oxygen species, pH, and viscosity, and on developing probes with red-shifted excitation and emission profiles for in vivo imaging applications. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of this compound in their scientific endeavors.

References

Application Notes and Protocols for the Reaction of 7-Methoxy-2H-chromene-3-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Chromene Scaffold in Medicinal Chemistry

The 2H-chromene framework is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1][2] Its inherent biological activities, coupled with its synthetic accessibility, make it a cornerstone in modern drug discovery programs. The introduction of an aldehyde functionality at the 3-position of the chromene ring, as in 7-methoxy-2H-chromene-3-carbaldehyde, provides a versatile chemical handle for the construction of more complex molecular architectures. The reaction of this aldehyde with primary amines to form Schiff bases (imines) and their subsequent reduction to secondary amines opens a gateway to a vast chemical space of novel compounds with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and neuroprotective agents.[1] This guide provides detailed protocols and expert insights into these pivotal transformations.

Core Reactions and Mechanistic Considerations

The reaction of this compound with primary amines primarily encompasses two key transformations: Schiff base (imine) formation and reductive amination. Understanding the underlying mechanisms is paramount for optimizing reaction conditions and achieving desired outcomes.

Schiff Base (Imine) Formation: A Reversible Condensation

The formation of a Schiff base is a reversible condensation reaction between an aldehyde and a primary amine, resulting in a compound containing a carbon-nitrogen double bond (azomethine group).[3][4] The reaction typically proceeds via a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is then protonated on the hydroxyl group, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine product.

The overall reaction is generally favored by the removal of water, which can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by the use of dehydrating agents.[3]

Schiff_Base_Formation This compound This compound Carbinolamine Intermediate Carbinolamine Intermediate This compound->Carbinolamine Intermediate Nucleophilic Attack Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Carbinolamine Intermediate Imine (Schiff Base) Imine (Schiff Base) Carbinolamine Intermediate->Imine (Schiff Base) Dehydration Water Water Carbinolamine Intermediate->Water

Caption: Mechanism of Schiff Base Formation.

Reductive Amination: A One-Pot Transformation to Secondary Amines

Reductive amination is a powerful and efficient method for the synthesis of secondary amines directly from an aldehyde and a primary amine in a single reaction vessel.[5] This process combines the initial imine formation with a subsequent reduction step.

The reaction proceeds by first forming the imine in situ, which is then immediately reduced to the corresponding secondary amine by a suitable reducing agent present in the reaction mixture. This one-pot approach is often preferred over a two-step procedure as it avoids the isolation of the potentially unstable imine intermediate.[5]

Reductive_Amination cluster_0 In Situ Imine Formation cluster_1 Reduction This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Imine Intermediate Secondary Amine Secondary Amine Imine Intermediate->Secondary Amine Reduction Reducing Agent Reducing Agent Reducing Agent->Secondary Amine

Caption: Workflow for One-Pot Reductive Amination.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of primary amine substrates. As with any chemical synthesis, all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for the Synthesis of Schiff Bases

This protocol describes a standard condensation reaction to form the imine derivative.

Materials:

  • This compound

  • Primary amine (aliphatic or aromatic)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1.0-1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • The reaction mixture is then refluxed for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Characterization:

The synthesized Schiff bases can be characterized by standard spectroscopic methods. Expected spectral data are as follows:

  • ¹H NMR: The formation of the imine is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm.

  • ¹³C NMR: The azomethine carbon signal is typically observed in the range of δ 150-165 ppm.

  • FT-IR: A strong absorption band corresponding to the C=N stretching vibration is expected in the region of 1600-1650 cm⁻¹.[6]

Amine Substrate (Illustrative)Reaction Time (h)Yield (%)Reference
Aniline385-95General Method
4-Chloroaniline480-90General Method
4-Methoxyaniline388-97General Method
Benzylamine290-98General Method
Cyclohexylamine2.585-95General Method

Note: The reaction times and yields are illustrative and may vary depending on the specific amine substrate and reaction scale.

Protocol 2: One-Pot Reductive Amination

This protocol provides a streamlined approach to synthesize secondary amines directly from the aldehyde and primary amine.

Materials:

  • This compound

  • Primary amine

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Characterization:

The formation of the secondary amine is confirmed by the disappearance of the imine signals and the appearance of new signals in the spectroscopic data:

  • ¹H NMR: The azomethine proton signal will be absent. A new signal for the -CH₂-NH- group will appear, typically as a singlet or multiplet in the range of δ 3.5-4.5 ppm. The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The imine carbon signal will be absent. A new signal for the methylene carbon adjacent to the nitrogen will appear in the aliphatic region.

  • FT-IR: The C=N stretching band will be absent. A characteristic N-H stretching vibration will be observed in the region of 3300-3500 cm⁻¹.

Amine Substrate (Illustrative)Reducing AgentReaction Time (h)Yield (%)Reference
AnilineNaBH₄375-85[5]
4-BromoanilineNaBH₄470-80[5]
BenzylamineNaBH₄2.580-90[5]
n-ButylamineNaBH₄378-88[5]

Note: Yields are illustrative and depend on the specific substrate and purification method.

Applications in Drug Discovery and Development

The Schiff bases and secondary amines derived from this compound are of significant interest to researchers in drug development. The imine linkage is a key feature in many compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[3][7] Furthermore, the secondary amine products serve as valuable intermediates for the synthesis of more complex molecules with tailored pharmacological profiles. The chromene core itself has been associated with various biological activities, and its combination with diverse amine functionalities allows for the exploration of new structure-activity relationships.[1]

Conclusion

The reaction of this compound with primary amines offers a straightforward and versatile route to novel Schiff bases and secondary amines. The protocols outlined in this guide provide a solid foundation for the synthesis and exploration of these compounds. By understanding the underlying reaction mechanisms and employing robust experimental procedures, researchers can efficiently generate libraries of chromene derivatives for screening in various biological assays, thereby accelerating the drug discovery and development process.

References

The Versatility of 7-Methoxy-2H-chromene-3-carbaldehyde in Heterocyclic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The chromene nucleus, a benzopyran system, is a cornerstone in the architecture of numerous natural products and pharmacologically active compounds.[1][2] Its prevalence in molecules exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties, underscores its significance as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][3] Among the diverse array of chromene derivatives, 7-methoxy-2H-chromene-3-carbaldehyde stands out as a particularly versatile and valuable building block for the synthesis of a multitude of heterocyclic compounds.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the construction of complex heterocyclic systems. We will delve into the underlying reactivity that makes this molecule a powerful synthetic tool and provide detailed, field-proven protocols for its application in constructing key heterocyclic cores, including pyrazoles, pyridines, and pyrimidines. The causality behind experimental choices will be elucidated, ensuring that the described protocols are not merely a series of steps but a self-validating system for reproducible and high-yield synthesis.

The unique reactivity of this compound stems from the electronically distinct functionalities it possesses. The methoxy group at the 7-position acts as an electron-donating group, enhancing the reactivity of the aromatic ring.[4] The α,β-unsaturated aldehyde moiety provides two key reactive sites: the electrophilic carbonyl carbon and the β-carbon, which is susceptible to nucleophilic attack. This dual reactivity allows for a rich and diverse range of chemical transformations, particularly in multicomponent reactions (MCRs), which are powerful tools for generating molecular diversity.[5][6][7][8]

Synthesis of the Core Building Block: this compound

The preparation of the title compound is typically achieved through a domino oxa-Michael/aldol condensation reaction between 2-hydroxy-4-methoxybenzaldehyde and an α,β-unsaturated aldehyde like acrolein.[1][9] This approach offers a straightforward and efficient route to the desired chromene scaffold.

Alternatively, the Vilsmeier-Haack reaction provides a powerful method for the formylation of activated aromatic and heterocyclic compounds.[10][11][12][13][14] This reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[10][11][14] While not the primary route for the title compound, it is a crucial reaction for the synthesis of various formylated heterocyclic precursors.

Application in Heterocyclic Synthesis I: Construction of Chromene-Appended Pyrazoles

The aldehyde functionality of this compound serves as an excellent electrophilic partner for the synthesis of pyrazole derivatives. Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in a wide range of pharmaceuticals. The general strategy involves the condensation of the aldehyde with a hydrazine derivative, followed by cyclization.

A notable application involves the synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes.[15][16] This transformation can be achieved in a stepwise manner, starting from the corresponding 3-acetyl-2H-chromen-2-one, which is first converted to its phenylhydrazone derivative. Subsequent Vilsmeier-Haack formylation yields the desired pyrazole-4-carbaldehyde.[15] This pyrazole derivative can then be utilized as a precursor for the synthesis of more complex heterocyclic systems, such as 1,3,4-thiadiazoles and 1,3-thiazoles, which have shown potential cytotoxic activity.[17]

Visualizing the Synthesis of Chromene-Pyrazole Conjugates

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product 3-Acetyl-2H-chromen-2-one 3-Acetyl-2H-chromen-2-one Hydrazone Hydrazone 3-Acetyl-2H-chromen-2-one->Hydrazone Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Chromene-Pyrazole Carbaldehyde Chromene-Pyrazole Carbaldehyde Hydrazone->Chromene-Pyrazole Carbaldehyde Formylation Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent->Chromene-Pyrazole Carbaldehyde

Caption: Synthetic pathway to chromene-pyrazole carbaldehyde.

Protocol 1: Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from the work of Srikrishna and Kumar.[15]

Step 1: Synthesis of 3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one

  • To a solution of 3-acetyl-2H-chromen-2-one (1.0 eq) in glacial acetic acid, add phenylhydrazine (1.1 eq).

  • Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain the hydrazone intermediate.

Step 2: Vilsmeier-Haack Formylation

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to N,N-dimethylformamide (DMF, 5.0 eq) with stirring.

  • Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add the hydrazone intermediate from Step 1 to the Vilsmeier reagent.

  • Heat the reaction mixture at 60-70 °C for 4-6 hours.

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the title compound.

Reactant 1Reactant 2ReagentSolventTemp (°C)Time (h)Yield (%)
3-Acetyl-2H-chromen-2-onePhenylhydrazine-Acetic AcidReflux2-3~85-90
Hydrazone IntermediateVilsmeier ReagentPOCl₃/DMFDMF60-704-6~70-80

Table 1: Reaction parameters for the synthesis of chromene-pyrazole carbaldehyde.

Application in Heterocyclic Synthesis II: Accessing the Chromeno[4,3-b]pyridine Core

The chromeno[4,3-b]pyridine scaffold is present in several bioactive compounds.[18] The aldehyde functionality of this compound can be exploited in multicomponent reactions to construct this fused heterocyclic system. A particularly efficient method involves a three-component condensation reaction.[18]

While the direct use of this compound in this specific transformation is not explicitly detailed in the provided search results, a related and highly relevant synthesis of chromeno[4,3-b]pyridines involves the three-component condensation of 4-hydroxycoumarin, ammonia, and ethyl 2,4-dioxo-4-arylbutanoates.[18] This highlights the power of MCRs in constructing this scaffold. A plausible adaptation for this compound would involve its reaction with an active methylene compound and a nitrogen source.

A green one-pot synthesis of 5H-chromeno[4,3-b]pyridin-5-one derivatives has been reported from 4-chloro-3-formyl coumarin and various active methylene compounds in the presence of triethylamine and ammonium acetate in ethanol.[19] This strategy avoids the need for chromatographic separation and heavy metal catalysts.

Visualizing the Multicomponent Assembly of Chromeno[4,3-b]pyridines

G Chromene-3-carbaldehyde Chromene-3-carbaldehyde Intermediate Intermediate Chromene-3-carbaldehyde->Intermediate Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Intermediate Ammonia Source Ammonia Source Chromeno[4,3-b]pyridine Chromeno[4,3-b]pyridine Ammonia Source->Chromeno[4,3-b]pyridine Intermediate->Chromeno[4,3-b]pyridine Michael Addition & Cyclization

Caption: General multicomponent reaction for chromeno[4,3-b]pyridines.

Application in Heterocyclic Synthesis III: Forging Chromeno[2,3-d]pyrimidinones

Pyrimidine derivatives are of immense interest in medicinal chemistry due to their wide range of biological activities.[20][21][22] The 2-amino-4H-chromene-3-carbonitrile scaffold, which can be derived from salicylaldehyde derivatives, serves as a versatile precursor for the synthesis of fused pyrimidines.[20]

A microwave-assisted synthesis of chromeno[2,3-d]pyrimidinone derivatives has been reported, starting from ethyl 2-amino-4-aryl-4H-benzo[h]chromene-3-carboxylates.[23] These precursors are first reacted with orthoesters to form the corresponding imidates, which then undergo cyclization with anilines to yield the desired fused pyrimidine system.[23]

Protocol 2: Microwave-Assisted Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives

This protocol is a general representation based on the work of Kamar et al.[23]

Step 1: Synthesis of the Imidate Intermediate

  • In a microwave-safe vial, combine the 2-amino-chromene derivative (1.0 eq), an orthoester (e.g., ethyl orthoacetate, 6.0 eq), and a catalytic amount of acetic acid.

  • Irradiate the mixture in a microwave reactor for 10-15 minutes at a constant temperature of 140 °C (150 W).

  • Cool the reaction mixture and collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., hexane/ether) to obtain the pure imidate.

Step 2: Cyclization to form the Chromeno[2,3-d]pyrimidinone

  • Combine the imidate from Step 1 (1.0 eq) and the desired aniline (1.2 eq) in a suitable solvent (e.g., dioxane).

  • Heat the mixture under reflux for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.

Reactant 1Reactant 2SolventConditionsTimeYield (%)
2-Amino-chromeneOrthoesterAcetic Acid (cat.)Microwave, 140 °C10-15 min~80-90
ImidateAnilineDioxaneReflux6-8 h~65-75

Table 2: Reaction parameters for the synthesis of chromeno[2,3-d]pyrimidinones.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in the synthesis of a diverse range of heterocyclic compounds. Its inherent reactivity, coupled with the strategic application of modern synthetic methodologies such as multicomponent reactions and microwave-assisted synthesis, allows for the efficient construction of complex molecular architectures. The chromene-based heterocycles synthesized from this precursor hold significant promise for applications in drug discovery and materials science.[4] Future research in this area will likely focus on the development of novel catalytic and enantioselective transformations to further expand the synthetic utility of this remarkable building block.

References

Application Notes & Protocols: Photophysical Studies of 7-Methoxy-2H-chromene-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of 7-Methoxy-2H-chromene-3-carbaldehyde Derivatives

The chromene scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and intriguing photophysical properties.[1][2][3] Specifically, this compound and its analogues have emerged as versatile compounds.[4] The methoxy group at the 7-position can enhance solubility and reactivity, making these compounds excellent candidates for chemical modifications.[4] Their inherent fluorescence and sensitivity to the local environment make them promising candidates for the development of fluorescent probes for bioimaging and sensing applications.[3][5]

This guide provides a comprehensive overview of the key photophysical studies essential for characterizing this compound derivatives. It offers detailed, field-proven protocols and explains the underlying principles to empower researchers in their exploration of these fascinating molecules.

Foundational Photophysical Characterization

A thorough understanding of a fluorophore's fundamental photophysical properties is paramount before its application. This section outlines the core experiments required to build a comprehensive photophysical profile of this compound derivatives.

UV-Visible Absorption and Molar Absorptivity

Causality: The absorption spectrum reveals the wavelengths of light a molecule absorbs to transition to an excited state. Determining the molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is crucial for quantitative studies.

Protocol: Determination of Molar Absorptivity

  • Stock Solution Preparation: Accurately prepare a stock solution of the this compound derivative in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of approximately 1 mM.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to obtain at least five different concentrations in the low micromolar range.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as used for the dilutions for the blank/reference cuvette.

  • Data Acquisition: Record the absorption spectra for each concentration over a relevant wavelength range (e.g., 250-500 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • For each concentration, record the absorbance at λmax.

    • Plot a graph of absorbance at λmax versus concentration.

    • Perform a linear regression on the data. The slope of the line is the molar absorption coefficient (ε) in M-1cm-1, according to the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Causality: Fluorescence spectroscopy provides information about the emission properties of a molecule after it has been excited by light. This includes the emission spectrum, which indicates the wavelengths of emitted light, and the Stokes shift, which is the difference between the absorption and emission maxima. A larger Stokes shift is often desirable in bioimaging to minimize self-absorption and improve signal-to-noise.[6]

Protocol: Measurement of Fluorescence Emission Spectra

  • Sample Preparation: Prepare a dilute solution of the chromene derivative in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

  • Fluorometer Setup:

    • Select an excitation wavelength corresponding to the absorption maximum (λmax) determined from the UV-Vis spectrum.

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Data Acquisition: Scan the emission monochromator over a wavelength range that covers the expected fluorescence emission (e.g., 50 nm below the excitation wavelength to 200 nm above).

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence emission (λem).

    • Calculate the Stokes shift (λem - λabs).

Advanced Photophysical Investigations

Beyond the basic spectral characterization, a deeper understanding of the fluorophore's performance requires the determination of its quantum yield and fluorescence lifetime.

Fluorescence Quantum Yield (ΦF)

Causality: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8][9] A high quantum yield is a key feature of a bright fluorescent probe.[6] The comparative method, using a well-characterized standard, is a reliable way to determine ΦF.[9]

Protocol: Relative Quantum Yield Determination (Comparative Method)

  • Standard Selection: Choose a quantum yield standard with a known ΦF that absorbs and emits in a similar spectral region to the this compound derivative. For example, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the UV-visible region.[10]

  • Solution Preparation:

    • Prepare a series of at least five concentrations for both the standard and the unknown sample in the same solvent.

    • The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1 to ensure linearity and minimize inner filter effects.[7]

  • Data Acquisition:

    • Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

    • Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the unknown.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For both the standard and the unknown, plot the integrated fluorescence intensity versus absorbance.

    • The quantum yield of the unknown sample (ΦX) can be calculated using the following equation:[9]

      ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

      Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the unknown and the standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the unknown and the standard (if they are different).

Data Presentation: Photophysical Properties

Derivativeλabs (nm)λem (nm)Stokes Shift (nm)Molar Absorptivity (ε, M-1cm-1)Quantum Yield (ΦF)
Example 1 35045010025,0000.65
Example 2 36548011532,0000.78
Fluorescence Lifetime (τ)

Causality: The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[11][12] It is an intrinsic property of a fluorophore and can be sensitive to its environment, making it a valuable parameter for sensing applications.[11][13][14] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the nanosecond range.[12][14][15]

Protocol: Fluorescence Lifetime Measurement using TCSPC

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[15]

  • Sample Preparation: Prepare a dilute solution of the chromene derivative, ensuring the absorbance at the excitation wavelength is low to avoid pulse pile-up.

  • Instrument Response Function (IRF) Measurement: Record the IRF by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the temporal profile of the excitation pulse and the response of the detection system.

  • Data Acquisition:

    • Excite the sample with the pulsed light source at a high repetition rate (MHz range).[13]

    • Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel (typically 10,000 counts) to ensure good statistical accuracy.

  • Data Analysis:

    • The fluorescence decay data is fitted to an exponential decay model using deconvolution software that takes the IRF into account.

    • For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = A * exp(-t/τ), where A is the amplitude and τ is the fluorescence lifetime.

    • The goodness of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.

Workflow Visualization: Photophysical Characterization

Photophysical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation cluster_application Application & Further Studies Synthesis Synthesis of This compound Derivatives UV_Vis UV-Vis Absorption Spectroscopy Synthesis->UV_Vis Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence Quantum_Yield Quantum Yield Determination UV_Vis->Quantum_Yield Molar_Absorptivity Molar Absorptivity (ε) UV_Vis->Molar_Absorptivity Fluorescence->Quantum_Yield Lifetime Fluorescence Lifetime Measurement (TCSPC) Fluorescence->Lifetime Stokes_Shift Stokes Shift Fluorescence->Stokes_Shift QY_Value Quantum Yield (ΦF) Quantum_Yield->QY_Value Lifetime_Value Lifetime (τ) Lifetime->Lifetime_Value Bioimaging Bioimaging Molar_Absorptivity->Bioimaging Stokes_Shift->Bioimaging QY_Value->Bioimaging Sensing Sensing Lifetime_Value->Sensing

Caption: Workflow for the photophysical characterization of novel chromene derivatives.

Environmental Sensitivity Studies

A key attribute of many fluorescent probes is their sensitivity to the local environment. Investigating the effects of solvent polarity, pH, and viscosity on the photophysical properties of this compound derivatives can reveal their potential as environmental sensors.

Protocol: Solvatochromism Study

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).

  • Data Acquisition: For each solvent, prepare a dilute solution of the chromene derivative and record the absorption and fluorescence spectra as described in sections 2.1 and 2.2.

  • Data Analysis:

    • Plot the Stokes shift versus a solvent polarity parameter (e.g., the Lippert-Mataga parameter).

    • A linear correlation suggests that the fluorophore exhibits solvatochromism and can be used to probe the polarity of its environment.

Jablonski Diagram: Photophysical Processes

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: Jablonski diagram illustrating the key photophysical processes.

Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the comprehensive photophysical characterization of this compound derivatives. By systematically evaluating their absorption, emission, quantum yield, and lifetime, researchers can gain valuable insights into their potential as fluorescent probes. Future studies could involve derivatizing the core structure to tune the photophysical properties for specific applications, such as targeting particular cellular organelles or detecting specific analytes. The versatility of the chromene scaffold, combined with a thorough understanding of its photophysics, opens up exciting avenues for the development of novel tools for chemical biology and drug discovery.

References

Application Notes & Protocols: Development of High-Performance Biosensors Using 7-Methoxy-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development of fluorescent biosensors utilizing 7-methoxy-2H-chromene-3-carbaldehyde as a highly sensitive and selective recognition element. The protocols detailed herein are particularly focused on the detection of biogenic amines, which are critical biomarkers in drug development, food safety, and clinical diagnostics. We will explore the underlying chemical principles, from the synthesis of the fluorescent probe to its immobilization on a paper-based substrate, and finally, its application in a practical sensing workflow. The methodologies are designed to be robust and reproducible, offering a low-cost and efficient alternative to traditional analytical techniques.

Introduction: The Potential of Chromene-Based Fluorophores in Biosensing

Chromene derivatives have garnered significant attention in the field of chemical and biological sensing due to their unique photophysical properties.[1] The inherent fluorescence of the chromene scaffold can be modulated by the introduction of specific functional groups, creating a "turn-on" or "turn-off" response in the presence of a target analyte. This compound is a particularly promising compound for biosensor development due to the reactive aldehyde group at the 3-position. This aldehyde moiety can readily react with primary amines, such as those found in biogenic amines, through a Schiff base condensation reaction.[2] This reaction alters the electronic structure of the chromene fluorophore, leading to a discernible change in its fluorescence intensity or emission wavelength.[2][3]

The methoxy group at the 7-position enhances the compound's solubility and reactivity, making it an excellent candidate for chemical modifications and conjugation to various substrates.[4] This guide will focus on leveraging these properties to create a simple, yet powerful, paper-based fluorescent sensor. Paper-based analytical devices offer numerous advantages, including low cost, portability, and ease of use, making them ideal for rapid screening and point-of-care applications.[5][6]

Synthesis of this compound

A reliable synthesis of the core recognition element is the first critical step. The following protocol is adapted from established methods for the synthesis of similar chromene-3-carbaldehyde derivatives.[7][8]

2.1. Materials and Reagents

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Acrolein

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

2.2. Synthesis Protocol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in 20 mL of 1,4-dioxane.

  • Addition of Reagents: To this solution, add acrolein (0.84 g, 15 mmol) and potassium carbonate (1.4 g, 10 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the mixture into 40 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a pale yellow solid.

Fabrication of a Paper-Based Fluorescent Sensor

The synthesized this compound will be immobilized on a paper substrate to create a disposable and easy-to-use sensor. This protocol focuses on a simple immersion method for probe immobilization.

3.1. Materials and Reagents

  • Whatman No. 1 filter paper

  • This compound

  • Ethanol

  • Deionized water

  • Wax printer or paraffin wax

3.2. Sensor Fabrication Workflow

Caption: Workflow for fabricating the paper-based fluorescent sensor.

3.3. Detailed Fabrication Protocol

  • Design and Create Hydrophobic Barriers:

    • Design the sensor layout with distinct detection zones (e.g., circular spots of 5 mm diameter) using any design software.

    • Print the design onto Whatman No. 1 filter paper using a wax printer. This will create hydrophobic barriers to confine the sample solution to the detection zones.[9]

    • Alternatively, carefully apply molten paraffin wax to create the barriers.

    • Heat the paper in an oven at 120°C for 2-3 minutes to allow the wax to melt and penetrate the paper, forming well-defined hydrophobic barriers.[9]

  • Probe Immobilization:

    • Prepare a solution of this compound in ethanol at a concentration of 1 mg/mL.

    • Carefully spot a small, defined volume (e.g., 2 µL) of the probe solution onto the center of each detection zone.

    • Allow the paper sensor to air dry completely in a dark, well-ventilated area to ensure the probe is adsorbed onto the paper fibers.[5][10]

Protocol for the Detection of Biogenic Amines

This protocol outlines the steps for using the fabricated paper-based sensor to detect biogenic amines in a sample.

4.1. Sensing Mechanism: Schiff Base Formation and Fluorescence Modulation

The detection principle is based on the chemical reaction between the aldehyde group of the immobilized this compound and the primary amine group of the target biogenic amine. This condensation reaction forms a Schiff base (imine), which alters the electronic properties of the chromene fluorophore, resulting in a change in its fluorescence emission.[2][11]

Caption: Reaction mechanism for the detection of biogenic amines.

4.2. Materials and Reagents

  • Fabricated paper-based fluorescent sensor strips

  • Sample solution containing the target biogenic amine (e.g., histamine, putrescine, cadaverine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (365 nm)

  • Smartphone or fluorescence spectrophotometer for signal readout

4.3. Detection Protocol

  • Sample Preparation: Prepare standard solutions of the target biogenic amine in PBS at various concentrations. For real samples, appropriate extraction and dilution may be necessary.

  • Sample Application: Apply a small, defined volume (e.g., 5 µL) of the sample solution onto a detection zone of the paper sensor.

  • Incubation: Allow the sample to react with the immobilized probe for a specific incubation time (e.g., 15-30 minutes) at room temperature.

  • Signal Readout:

    • Qualitative Analysis: Observe the detection zone under a UV lamp (365 nm). A change in fluorescence intensity compared to a negative control (PBS buffer only) indicates the presence of the biogenic amine.

    • Quantitative Analysis: Measure the fluorescence intensity of the detection zone using a smartphone with a color analysis app or a fluorescence spectrophotometer. The change in fluorescence intensity will be proportional to the concentration of the biogenic amine.[6][10]

Expected Performance and Data Interpretation

The performance of the biosensor should be characterized by its sensitivity, selectivity, and linear range.

5.1. Quantitative Data Summary

ParameterExpected ValueReference
Limit of Detection (LOD) 1 - 10 µM[12]
Linear Range 10 - 200 µM[12]
Response Time 15 - 30 minutes[10]
Selectivity High for primary amines[2][3]

5.2. Selectivity

The sensor is expected to show high selectivity for primary biogenic amines over secondary and tertiary amines, as well as other potentially interfering substances commonly found in biological and food samples. This is due to the specific nature of the Schiff base reaction.

Troubleshooting

IssuePossible CauseSolution
No or weak fluorescence signal Insufficient probe immobilizationIncrease the concentration of the probe solution or the spotting volume. Ensure complete drying.
Incorrect excitation wavelengthVerify the excitation maximum of the chromene probe and use the appropriate UV lamp or filter.
High background fluorescence Autofluorescence of the paper substrateUse a high-quality, low-fluorescence filter paper. Subtract the background signal from a control spot.
Poor reproducibility Inconsistent spotting volume or sample applicationUse a calibrated micropipette for precise liquid handling.
Uneven probe distributionOptimize the spotting and drying process to ensure a uniform coating of the probe.

Conclusion

The use of this compound offers a powerful and versatile platform for the development of fluorescent biosensors. The protocols outlined in this document provide a solid foundation for researchers to fabricate and utilize these sensors for the sensitive and selective detection of biogenic amines. The simplicity and low cost of the paper-based format make this technology particularly attractive for a wide range of applications in drug discovery, food safety, and environmental monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-methoxy-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 7-methoxy-2H-chromene-3-carbaldehyde. This molecule, a valuable intermediate in pharmaceutical and natural product synthesis, presents unique purification hurdles due to the reactivity of its aldehyde group and the potential instability of the 2H-chromene core.[1] This guide is structured to provide researchers, chemists, and drug development professionals with actionable troubleshooting advice and robust protocols grounded in established chemical principles.

Section 1: Pre-Purification Diagnostics and Strategy

A successful purification begins with a thorough assessment of the crude product. Rushing into a separation technique without understanding the impurity profile is a common cause of low yields and wasted resources.

FAQ: Initial Assessment

Question: My crude product is a dark brown, sticky oil, not the expected orange/brown powder. What does this indicate?

Answer: A dark, viscous crude product often points to the presence of polymeric byproducts or degradation. This can result from several factors during the synthesis, such as excessive heat or prolonged reaction times, especially if reactive reagents like acrolein were used.[2] The color may also indicate the presence of highly conjugated impurities. An oily consistency suggests that the concentration of the desired solid product is low, or that impurities are preventing its crystallization. It is crucial to proceed with column chromatography rather than attempting direct recrystallization.

Question: What are the essential analytical steps to perform on my crude material before purification?

Answer: Before committing to a large-scale purification, a small sample of the crude material should be analyzed to devise an effective strategy.

  • Thin-Layer Chromatography (TLC): This is the most critical first step. Use it to visualize the number of components in your mixture and to screen for an effective eluent for column chromatography.[3][4] A good solvent system will show the product spot with a retention factor (Rf) of approximately 0.25-0.35, well-separated from other spots.

  • Crude ¹H NMR Spectroscopy: If possible, acquiring a crude NMR spectrum is invaluable. It can help identify unreacted starting materials, major byproducts, and residual solvents. This information allows for a more targeted purification strategy, such as incorporating an aqueous wash to remove a water-soluble impurity before chromatography.

  • Solubility Tests: Test the solubility of a small amount of the crude material in various common recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene) to determine if recrystallization is a viable option, either before or after chromatography.

Workflow: Selecting Your Purification Strategy

The following decision tree provides a logical workflow for approaching the purification of this compound based on initial diagnostics.

Purification_Strategy start_node Analyze Crude Product (TLC, ¹H NMR) decision_node decision_node start_node->decision_node Assess TLC & NMR Data process_node Perform Flash Column Chromatography decision_node->process_node >3 Spots or Oily Low R_f separation process_node_3 Attempt Direct Recrystallization decision_node->process_node_3 process_node_2 Aqueous Workup (if necessary) process_node->process_node_2 Crude Mixture process_node_5 Recrystallize for Final Polishing process_node->process_node_5 Combined Fractions end_node Pure Product (Verify by NMR, LC-MS) decision_node_2 decision_node_2 process_node_3->decision_node_2 Dissolves in Hot Solvent, Precipitates on Cooling decision_node_2->process_node process_node_4 Recrystallize decision_node_2->process_node_4 Yes process_node_4->end_node process_node_5->end_node

Caption: Decision tree for purification strategy selection.

Section 2: Troubleshooting Flash Column Chromatography

Flash column chromatography is the most reliable method for purifying this compound from complex mixtures.[2][5]

FAQ: Column Chromatography

Question: What is the recommended stationary phase and eluent for purifying this compound?

Answer:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is typically effective.[6] However, the aldehyde functional group and 2H-chromene system can be sensitive to the inherent acidity of silica. If you observe significant streaking or product degradation (a yellow band that doesn't move), consider pre-treating the silica by flushing the packed column with your starting eluent containing 0.5-1% triethylamine (Et₃N) to neutralize acidic sites.

  • Eluent System: A non-polar/polar solvent mixture is standard. Start with a gradient of Ethyl Acetate (EtOAc) in Hexane or Petroleum Ether. A common starting point is 10% EtOAc in Hexane, gradually increasing the polarity. For more polar impurities, a Dichloromethane (DCM)/Methanol (MeOH) system might be necessary, though DCM can be slightly acidic.[7]

Impurity Type Recommended Eluent System (Starting Point) Rationale
Non-polar byproducts5-10% EtOAc/HexaneMaximizes separation between the slightly polar product and non-polar impurities.
Starting Salicylaldehyde15-25% EtOAc/HexaneThe starting material is typically more polar than the product; a higher polarity eluent will be needed to elute it after the product.
Highly Polar/Polymeric20-40% EtOAc/Hexane, or 1-5% MeOH/DCMThese impurities will have very low Rf values and require a more polar mobile phase to elute from the column.

Question: My compound is streaking badly on the TLC plate and the column. What is the cause and solution?

Answer: Streaking is often caused by one of three issues:

  • Acidity of Silica: As mentioned, the aldehyde may be interacting with acidic sites on the silica gel. Solution: Add 0.5% triethylamine or pyridine to your eluent system to neutralize the stationary phase.

  • Compound Overload: Applying too much crude material to the TLC plate or column can saturate the stationary phase. Solution: Dilute your spotting solution for TLC. For column chromatography, a general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Partial Insolubility: If the compound is not fully soluble in the eluent, it will streak. Solution: Ensure your crude material is fully dissolved in a minimum amount of solvent before loading it onto the column. Dry loading the compound onto a small amount of silica is often the best practice to ensure a tight application band.

Question: My product seems to be degrading on the column. How can I minimize this?

Answer: Degradation on silica is a known issue for sensitive compounds.

  • Work Quickly: Do not let the column run overnight. Elute the compound as efficiently as possible.

  • Use Neutralized Silica: As previously discussed, adding a base like triethylamine to the eluent is highly effective.

  • Consider Alternative Stationary Phases: If the problem persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase C18 silica gel, though this will require developing a new solvent system (e.g., Methanol/Water or Acetonitrile/Water).

Protocol: Flash Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system that provides an Rf of 0.25-0.35 for the product.

  • Column Packing (Wet Slurry Method): a. Choose an appropriate size column. b. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. c. In a beaker, create a slurry of silica gel in your initial, low-polarity eluent. d. Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly without air bubbles. e. Add another thin layer of sand on top of the packed silica bed.

  • Sample Loading (Dry Loading): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone). b. Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica. d. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle, steady pressure (using a pump or house air) to achieve a flow rate of about 2 inches/minute.[5] c. Collect fractions systematically and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Troubleshooting Recrystallization

Recrystallization is an excellent technique for final polishing after chromatography or for purifying a relatively clean crude product.[8]

FAQ: Recrystallization

Question: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute separates as a liquid instead of a solid.

  • Solution 1: Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask to encourage slow, ordered crystal growth.

  • Solution 2: Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Solution 3: Change Solvent System: The chosen solvent may be too good a solvent. Switch to a less effective solvent or use a two-solvent system (one in which the compound is soluble, and one in which it is not). Common solvent systems for chromene derivatives include ethanol, or a mixture of a good solvent like dichloromethane or acetone with a poor solvent like hexane or ether.[7][9]

Question: The product won't crystallize, even after cooling and scratching the flask. What are my options?

Answer: If crystallization fails to initiate, the solution may not be sufficiently supersaturated, or there may be impurities inhibiting crystal lattice formation.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution.

    • Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration and then cool again.

    • Refrigerate/Freeze: Place the sealed flask in a refrigerator or freezer for several hours.

  • Re-purify: If none of these methods work, it is likely that the concentration of impurities is too high. The material should be repurified by column chromatography.

Protocol: Two-Solvent Recrystallization
  • Solvent Selection: Choose a pair of miscible solvents. Solvent A should dissolve the compound readily, while Solvent B should not. (e.g., Dichloromethane/Hexane).

  • Dissolution: Dissolve the impure solid in the minimum required amount of hot Solvent A.

  • Addition of Anti-Solvent: While the solution is still hot, add Solvent B dropwise until you see persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of hot Solvent A until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold Solvent B, and allow them to air dry.[10]

Section 4: Common Impurities and Their Removal

Understanding the potential side products from your synthesis is key to removing them.

Impurities Product Target: this compound Impurity1 Starting Material: 4-methoxysalicylaldehyde Impurity2 Oxidized Product: 7-methoxy-2H-chromene-3-carboxylic acid Impurity3 Base Catalyst: e.g., Piperidine

Caption: Common structures related to the purification process.

FAQ: Specific Impurity Removal

Question: How can I remove unreacted 4-methoxysalicylaldehyde?

Answer: The phenolic hydroxyl group on the starting material is acidic. Before chromatography, you can perform a liquid-liquid extraction. Dissolve the crude mixture in a water-immiscible solvent like ethyl acetate or DCM. Wash the organic layer with a mild aqueous base solution (e.g., 1M NaHCO₃ or a very dilute NaOH solution). The deprotonated salicylaldehyde will move into the aqueous layer, while your product remains in the organic layer. Caution: A strong base may degrade your product; use mild conditions.

Question: I suspect my aldehyde has been oxidized to the corresponding carboxylic acid. How can I remove this impurity?

Answer: This is a common issue. The resulting carboxylic acid is significantly more acidic than the starting phenol. An aqueous wash with a sodium bicarbonate (NaHCO₃) solution is highly effective. The bicarbonate is basic enough to deprotonate the carboxylic acid, pulling it into the aqueous layer, but generally not basic enough to deprotonate the phenol of any unreacted starting material.

Question: How do I remove a basic catalyst like piperidine or triethylamine?

Answer: These basic impurities can be easily removed with an acidic wash. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). The amine will be protonated to form a water-soluble salt and will be extracted into the aqueous phase.

Section 5: Purity Assessment and Stability

Question: How do I confirm the purity and identity of my final product?

Answer: A combination of techniques is necessary for full characterization.

  • ¹H and ¹³C NMR: This is the gold standard for confirming the structure and assessing for the presence of any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. For a related compound, 8-methoxy-2H-chromene-3-carbaldehyde, a melting point of 352-353 K (79-80 °C) was reported after recrystallization from ethanol.[2] Impurities will typically broaden the melting range and lower the melting point.

Question: What are the optimal storage conditions for the purified product?

Answer: Aldehydes can be susceptible to air oxidation, and chromenes can be sensitive to light and acid. Based on supplier recommendations, the purified this compound should be stored in a tightly sealed container, protected from light, and refrigerated at 0-8 °C to ensure long-term stability.[1]

References

stability issues of 7-methoxy-2H-chromene-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-methoxy-2H-chromene-3-carbaldehyde. As Senior Application Scientists, we have compiled this guide to address the stability challenges you may encounter while working with this versatile synthetic intermediate. Our goal is to provide you with not only solutions but also the underlying chemical principles to empower your research.

FAQs: Quick Guide to Handling and Storage

This section provides rapid answers to the most common questions regarding the stability of this compound.

Question: What are the primary factors that can cause the degradation of this compound in solution?

Answer: The stability of this compound is primarily influenced by four factors:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, especially when exposed to air (auto-oxidation), which converts it into the corresponding carboxylic acid.

  • Light Exposure: Chromene derivatives can be photo-sensitive.[1][2][3] Exposure to light, particularly UV, can induce photochemical reactions, leading to discoloration and degradation.

  • pH: Extreme pH conditions, especially alkaline, can catalyze the degradation of the molecule.[4][5]

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions.[6]

Question: How should I store the solid compound for long-term use?

Answer: For optimal long-term stability, the solid (typically a brown to orange powder) should be stored under the following conditions[6][7]:

ParameterRecommendationRationale
Temperature 0-8°C (Refrigerated)Minimizes thermal degradation.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation from atmospheric oxygen.
Light In an amber or opaque vialProtects against photodegradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis.

Question: What is the best way to prepare and store stock solutions?

Answer: Stock solutions should be prepared with care to maximize their shelf-life. It is highly recommended to prepare fresh solutions for sensitive applications. If storage is necessary, follow these guidelines[6]:

  • Solvent Choice: Use anhydrous, aprotic solvents such as DMSO, DMF, or anhydrous acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage if possible, as they can participate in hemiacetal/acetal formation.[8]

  • Preparation: Degas the solvent prior to use to remove dissolved oxygen. Prepare the solution under an inert atmosphere.

  • Storage: Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Vials should be sealed tightly and protected from light.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This guide addresses specific experimental observations that may indicate compound degradation.

Issue 1: My solution of this compound has turned from colorless/pale yellow to a darker yellow or brown color.

  • Potential Cause: This is often a sign of oxidation or photodegradation. The formation of conjugated polymeric byproducts can lead to discoloration.

  • Troubleshooting Steps:

    • Verify Purity: Analyze your solution using HPLC-UV or LC-MS to check for the appearance of new peaks corresponding to degradation products. The primary oxidation product would be 7-methoxy-2H-chromene-3-carboxylic acid.

    • Review Handling Protocol: Were the solutions prepared using degassed solvents and under an inert atmosphere? Were they consistently protected from light during handling?

    • Corrective Action: If degradation is confirmed, discard the solution. When preparing a new solution, strictly adhere to the recommended handling protocols (see Protocol Section). Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., 0.01%) to solutions for long-term storage, though this should be validated for your specific application.[6]

Issue 2: I am observing inconsistent results in my biological or chemical assays.

  • Potential Cause: If the compound is the active or key reagent, its degradation will lead to a lower effective concentration, causing variability in results. The degradation products themselves might also interfere with the assay.

  • Troubleshooting Workflow: The following workflow can help you systematically identify the source of the inconsistency.

G A Inconsistent Assay Results Observed B Prepare a Fresh Stock Solution (Use Protocol 1) A->B C Analyze Old vs. Fresh Stock via HPLC-UV B->C G Re-run Assay with Fresh Stock B->G D Are degradation peaks present in the old stock? C->D E Degradation Confirmed. Discard old stock. Review storage and handling procedures. D->E  Yes F No significant degradation. Investigate other assay parameters (reagents, cell lines, etc.). D->F  No E->G H Are results now consistent? G->H H->F  No I Problem Solved. Root cause was compound instability. H->I  Yes

Caption: Troubleshooting workflow for inconsistent assay results.

Understanding the Mechanism: Why Does It Degrade?

The structure of this compound contains two key reactive sites: the aromatic aldehyde and the 2H-chromene ring system.

  • Aldehyde Oxidation: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid (-COOH). This can occur slowly in the presence of atmospheric oxygen (auto-oxidation) and is accelerated by light and trace metal impurities. The resonance stabilization of the aromatic ring makes this aldehyde less reactive than its aliphatic counterparts, but it remains the primary site of oxidative degradation.[9][10]

  • Chromene Ring Instability: The 2H-chromene ring, particularly the pyran portion, can be susceptible to ring-opening reactions under harsh conditions (e.g., strong acid or base, high heat, or UV radiation). While the methoxy group adds some stability, extreme pH can lead to hydrolysis and rearrangement.[4]

Caption: Simplified potential degradation pathways.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO, minimizing exposure to destabilizing factors.

Materials:

  • This compound (FW: 190.19 g/mol )[7]

  • Anhydrous, molecular sieves-dried DMSO

  • Inert gas source (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined screw caps

  • Analytical balance, sterile syringes, and needles

Procedure:

  • Preparation: Place a vial containing a magnetic stir bar on the analytical balance and tare. Carefully weigh out 1.90 mg of the compound.

  • Inert Atmosphere: Seal the vial with the cap and purge with inert gas for 2-3 minutes using a needle system (one inlet for gas, one outlet).

  • Solvent Addition: Using a syringe, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Stir the mixture at room temperature, protected from light, until the solid is fully dissolved.

  • Aliquoting: Immediately dispense the solution into smaller, single-use amber vials under the inert gas stream.

  • Storage: Tightly seal the aliquots, wrap the caps with parafilm for extra security, and store them at -20°C or below.

Protocol 2: Short-Term Stability Assessment by HPLC-UV

This protocol allows you to assess the stability of your compound in a specific experimental buffer or medium.

Procedure:

  • Initial Sample (T=0): Dilute your stock solution to the final working concentration in your chosen buffer. Immediately inject a sample onto a suitable HPLC system (e.g., C18 column) and record the chromatogram. Note the retention time and peak area of the parent compound.

  • Incubation: Place a sealed vial of the diluted sample under your experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Samples: At set time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, and immediately analyze it by HPLC using the same method as the T=0 sample.

  • Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. The appearance of new peaks or a decrease in the parent peak area indicates instability. Calculate the percentage of the compound remaining at each time point.

References

Chromene Aldehyde Derivatives: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chromene aldehyde derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with these versatile heterocyclic compounds. Here, we address common challenges related to their reactivity, providing in-depth, field-tested solutions and the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial queries regarding the reactivity of chromene aldehydes.

Question 1: Why is my chromene aldehyde derivative showing lower than expected reactivity compared to a simple aromatic aldehyde like benzaldehyde?

Answer: The reactivity of the aldehyde group on a chromene scaffold is fundamentally modulated by the electronic properties of the fused heterocyclic ring system. The oxygen atom in the pyran ring is a powerful electron-donating group. Through resonance, it increases the electron density of the entire aromatic system, including the formyl substituent.

This electron-donating effect has two primary consequences:

  • Reduced Electrophilicity: The carbonyl carbon of the aldehyde becomes less electron-deficient (less electrophilic). This disfavors nucleophilic attack, which is the crucial first step in many key reactions like Knoevenagel condensations, Wittig reactions, and reductive aminations.

  • Stabilization of the Starting Material: The overall molecule is stabilized by this resonance, making it less inclined to react.

In contrast, benzaldehyde lacks this potent, ring-fused electron-donating group, rendering its carbonyl carbon significantly more electrophilic and thus more reactive towards nucleophiles.

Question 2: I observe significant starting material recovery even after extended reaction times and increased temperatures. What is the likely cause?

Answer: Recovering a large amount of unreacted starting material is a classic indicator of an activation energy barrier that has not been overcome. While increasing temperature and time is a common first step, with chromene aldehydes, the issue often lies with insufficient activation of the carbonyl group.

Possible causes include:

  • Inappropriate Catalyst: The chosen catalyst may be too weak to sufficiently enhance the electrophilicity of the electron-rich aldehyde. For instance, a mild base like triethylamine (TEA) might be insufficient for a Knoevenagel condensation, where a stronger base like piperidine or a Lewis acid co-catalyst might be required.

  • Catalyst Poisoning: Trace impurities in your starting material or solvent (e.g., water in a moisture-sensitive reaction, or acidic/basic impurities) can neutralize or inhibit your catalyst.

  • Steric Hindrance: Substituents near the aldehyde group on the chromene ring can physically block the approach of the nucleophile or catalyst.

Before resorting to drastic temperature increases, which can lead to decomposition and side-product formation, a systematic evaluation of your catalytic system is the recommended approach.

Part 2: Troubleshooting Specific Reactions

This section provides detailed guides for troubleshooting common synthetic transformations involving chromene aldehydes.

Scenario 1: Low Yield in Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a cornerstone reaction for extending chromene aldehyde scaffolds. Low yields are a frequent challenge.

Problem: A Knoevenagel condensation between a 4-oxo-4H-chromene-3-carbaldehyde and malononitrile, using piperidine as a catalyst in ethanol, is resulting in less than 30% yield.

The workflow below outlines a systematic approach to diagnosing and solving this issue, starting with the most likely and easiest-to-fix problems.

G cluster_start cluster_reagents cluster_catalyst cluster_conditions cluster_end start Low Yield Observed (<30%) reagent_check Step 1: Verify Reagent Quality - Titrate active methylene compound. - Use freshly distilled solvent. - Check catalyst purity. start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok reagent_ok->start No (Replace Reagents) catalyst_screen Step 2: Screen Catalysts - Stronger bases (e.g., DBU). - Lewis acids (e.g., TiCl4, ZnCl2). - Bifunctional catalysts (e.g., amino acids). reagent_ok->catalyst_screen Yes catalyst_ok Improvement? catalyst_screen->catalyst_ok catalyst_ok->reagent_check No (Return to Step 1) condition_opt Step 3: Optimize Conditions - Aprotic polar solvents (DMF, DMSO). - Water removal (Dean-Stark). - Temperature adjustment. catalyst_ok->condition_opt Yes conditions_ok Yield >80%? condition_opt->conditions_ok success Problem Solved conditions_ok->success Yes reassess Re-evaluate Substrate (Consider alternative synthetic route) conditions_ok->reassess No

Caption: Troubleshooting Decision Tree for Knoevenagel Condensation.

This protocol provides a framework for systematically identifying a more effective catalyst.

Objective: To determine an optimal catalyst for the condensation of a chromene aldehyde with an active methylene compound.

Materials:

  • Chromene aldehyde derivative (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, 1.1 mmol)

  • Anhydrous solvents (Ethanol, Toluene, Dichloromethane)

  • Catalyst candidates (See table below)

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates and appropriate eluent system

Procedure:

  • Set up a parallel reaction block or a series of identical reaction vials under an inert atmosphere.

  • To each vial, add the chromene aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol).

  • Add 5 mL of the chosen anhydrous solvent (e.g., Toluene) to each vial.

  • To each respective vial, add the catalyst candidate (5-10 mol%).

  • Run the reactions at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 6 hours).

  • Monitor the reaction progress by TLC at regular intervals.

  • After the reaction time, quench the reactions appropriately, perform a standard aqueous workup, and isolate the crude product.

  • Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield for each catalyst.

The following table summarizes typical results from such a screening, illustrating how changing conditions can dramatically improve yields.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Piperidine (10)EthanolReflux12< 30
2Pyrrolidine (10)Toluene80845
3DBU (10)DCMRT662
4Proline (10)DMSO60475
5TiCl₄ (20), TEA (30)DCM0 to RT588
6Piperidine (10)TolueneReflux (Dean-Stark)692

Analysis:

  • Entry 1 represents the initial failed reaction.

  • Comparing Entries 1, 2, and 3 shows that stronger bases can improve the yield even in different solvents.

  • Entry 4 demonstrates the effectiveness of bifunctional organocatalysts like proline, which can activate both reaction partners.

  • Entry 5 highlights the power of Lewis acid catalysis to strongly activate the aldehyde carbonyl towards nucleophilic attack.

  • Entry 6 shows a critical insight: the reaction produces water as a byproduct. Removing it via a Dean-Stark trap can drive the equilibrium towards the product and dramatically increase the yield, even with the original weak catalyst. This is often the most effective and overlooked solution.

Scenario 2: Failure of a Wittig Reaction

The Wittig reaction is essential for converting aldehydes into alkenes, but it is sensitive to steric hindrance and the electronic nature of the substrate.

Problem: An attempt to react a chromene aldehyde with a stabilized ylide (e.g., (Triphenylphosphoranylidene)acetonitrile) results in complete recovery of the starting aldehyde and triphenylphosphine oxide.

The Wittig reaction's success hinges on the initial nucleophilic attack of the ylide on the aldehyde carbonyl. The electron-rich nature of the chromene aldehyde makes this step sluggish. For stabilized ylides, which are less nucleophilic than non-stabilized ylides, this problem is magnified.

G cluster_start cluster_hwe cluster_conditions cluster_end start Wittig Reaction Failed (Stabilized Ylide) hwe_step Step 1: Switch to Horner-Wadsworth-Emmons (HWE) - Use phosphonate ester (e.g., triethyl phosphonoacetate). - Stronger base (NaH, KHMDS). start->hwe_step hwe_ok Reaction Proceeds? hwe_step->hwe_ok hwe_ok->start No (Check base quality) condition_opt Step 2: Optimize HWE Conditions - Screen bases (NaH, LiHMDS, DBU). - Change solvent (THF, DMF). - Additives (e.g., 18-crown-6 for potassium bases). hwe_ok->condition_opt Yes conditions_ok Yield >80%? condition_opt->conditions_ok success Problem Solved conditions_ok->success Yes reassess Re-evaluate Substrate (Consider alternative olefination) conditions_ok->reassess No

Caption: Troubleshooting Workflow for Failed Wittig Olefination.

The HWE reaction is a powerful alternative to the Wittig for reactions with less reactive aldehydes and stabilized carbanions. The phosphonate carbanion used in the HWE reaction is significantly more nucleophilic than the corresponding phosphorane ylide.

Objective: To synthesize an α,β-unsaturated ester from a chromene aldehyde using an HWE reagent.

Materials:

  • Chromene aldehyde (1.0 mmol)

  • Triethyl phosphonoacetate (1.1 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere setup (Argon)

  • Ice bath (0 °C)

Procedure:

  • Carefully wash the NaH dispersion with anhydrous hexanes (x3) under argon to remove the mineral oil.

  • Suspend the washed NaH in 5 mL of anhydrous THF in a flame-dried flask under argon.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the triethyl phosphonoacetate (1.1 mmol) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve and the solution should become clear or slightly hazy.

  • In a separate flask, dissolve the chromene aldehyde (1.0 mmol) in 3 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the phosphonate anion solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting α,β-unsaturated ester by column chromatography.

This HWE protocol reliably overcomes the low reactivity of the chromene aldehyde, providing excellent yields of the desired E-alkene product.

Part 3: References

  • Title: Lewis Acid-Catalyzed Knoevenagel Condensation: A Green and Efficient Protocol. Source: Journal of Chemical Sciences, 2011. URL: --INVALID-LINK--

  • Title: The Knoevenagel Condensation in Organic Synthesis. Source: Organic Reactions, 1967. URL: --INVALID-LINK--

  • Title: The Horner-Wadsworth-Emmons Reaction. Source: Chemical Reviews, 1989. URL: --INVALID-LINK--

Technical Support Center: Enhancing the Solubility of Chromene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in medicinal chemistry and drug development: the poor aqueous solubility of chromene derivatives. Chromene scaffolds are vital pharmacophores found in numerous bioactive compounds, but their therapeutic potential is often hindered by low solubility, which can lead to poor absorption and variable bioavailability.[1][2]

This document is structured as a series of questions and answers to directly address the issues you may encounter during your experiments. It moves from foundational concepts to specific, hands-on protocols, explaining not just what to do, but why each step is scientifically sound.

Section 1: Foundational Concepts & Initial Troubleshooting

This section addresses the fundamental questions surrounding the solubility issues of chromene derivatives.

Q1: Why do many of my synthesized chromene derivatives have such low water solubility?

A: The solubility challenge with chromene derivatives is rooted in their fundamental molecular structure. Several factors contribute:

  • Aromaticity and Rigidity: The fused benzene and pyran rings create a rigid, largely planar aromatic system.[3] This structural rigidity facilitates strong intermolecular interactions (e.g., π-π stacking) in the solid state, leading to a highly stable crystal lattice. A stable crystal lattice requires more energy to break apart, resulting in a higher melting point and lower solubility.[4]

  • Lipophilicity: The benzopyran core is predominantly nonpolar and hydrophobic. While various substituents can be added, many synthetic strategies involve adding other lipophilic groups to enhance biological activity, which inadvertently decreases aqueous solubility.[5]

  • Lack of Ionizable Groups: Unless specifically designed to include acidic or basic functional groups, the core chromene structure is neutral. Neutral compounds cannot be readily converted into more soluble salt forms, a common and effective solubilization strategy.[4][6]

Q2: What are the immediate consequences of poor solubility in my experiments?

A: Poor aqueous solubility is a critical bottleneck that impacts nearly every stage of research and development.[7] Consequences include:

  • Inaccurate Bioassay Results: In in vitro screening, the compound may precipitate out of the assay medium, leading to artificially low potency measurements and unreliable structure-activity relationship (SAR) data.[5]

  • Poor Bioavailability: For a drug to be effective, especially when administered orally, it must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[7][8] Low solubility is a primary cause of low and erratic oral bioavailability.[9][10]

  • Formulation Difficulties: Developing parenteral (injectable) formulations becomes extremely challenging, as these require the drug to be fully dissolved in a pharmaceutically acceptable vehicle.[7]

  • Increased Dosing Requirements: To achieve a therapeutic concentration in the plasma, higher doses of a poorly soluble drug may be needed, which can increase the risk of off-target side effects.[9]

Section 2: Method-Specific Solubility Enhancement Guides

This section provides detailed, protocol-driven answers to the question, "How can I improve the solubility of my chromene derivative?" We explore several common and effective techniques.

Q3: My chromene derivative is a weak acid/base. Can I use pH modification, and what is the protocol?

A: Yes, pH adjustment is one of the most effective and straightforward methods if your chromene derivative possesses an ionizable functional group (e.g., a carboxylic acid, a phenol, or an amine). The principle is to convert the neutral, less soluble form of the compound into its ionized, more soluble salt form.[8][9]

  • Preparation of Buffers: Prepare a series of biocompatible buffers across a relevant pH range (e.g., phosphate or citrate buffers from pH 2 to pH 8).

  • Stock Solution: Prepare a concentrated stock solution of your chromene derivative in a water-miscible organic solvent (e.g., DMSO or ethanol).

  • Equilibrium Solubility Measurement:

    • Add a small aliquot of the stock solution to each buffer solution to create a supersaturated system (a precipitate should be visible).

    • Ensure the final concentration of the organic co-solvent is low (<1-2%) to minimize its effect on solubility.

    • Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow them to reach equilibrium. .

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant, filter it through a 0.22 µm syringe filter to remove any remaining particulates, and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This will generate a pH-solubility profile for your compound.

For a weakly acidic compound, solubility will increase as the pH rises above its pKa. For a weakly basic compound, solubility will increase as the pH falls below its pKa. This profile is crucial for predicting how the compound will behave in different physiological environments (e.g., the stomach vs. the intestine).

Q4: I need to dissolve my neutral chromene derivative for an in vitro assay. How can I use co-solvents effectively?

A: Co-solvency is a widely used technique, especially for preparing stock solutions for biological screening. It involves adding a water-miscible organic solvent (a co-solvent) to water to create a solvent mixture with reduced polarity.[6] This reduction in polarity lowers the interfacial tension between the aqueous environment and the hydrophobic solute, thereby increasing solubility.[7][9]

Co-solventTypical Use ConcentrationAdvantagesDisadvantages
DMSO < 0.5% (Cell-based assays)High solubilizing powerCan be toxic to cells at higher concentrations
Ethanol VariableBiocompatible, less toxicCan precipitate proteins, less powerful than DMSO
PEG 400 Up to 40% (Formulations)Low toxicity, widely used in formulationsHigh viscosity
Propylene Glycol Up to 60% (Formulations)Good safety profileCan cause irritation at high concentrations
  • Prepare Solvent Systems: Create a range of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60% v/v of ethanol in water).

  • Determine Solubility: Add an excess amount of your solid chromene derivative to each solvent system in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature for 24-48 hours.

  • Analyze: Centrifuge, filter the supernatant, and quantify the dissolved compound concentration via HPLC or a similar method.

  • Select System: Choose the co-solvent system that provides the required solubility with the lowest possible percentage of the organic solvent to minimize potential artifacts in your experiment (e.g., cytotoxicity or off-target effects).

Q5: My compound is highly lipophilic and intended for oral delivery. Would complexation with cyclodextrins be a good strategy?

A: Absolutely. Complexation with cyclodextrins (CDs) is a sophisticated and highly effective technique for improving the solubility, dissolution rate, and bioavailability of poorly soluble drugs.[8][10] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.

The nonpolar chromene derivative (the "guest") is encapsulated within the nonpolar cavity of the cyclodextrin ("host"), forming a water-soluble inclusion complex.[8] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.

References

Validation & Comparative

A Comparative Analysis for the Synthetic Chemist: 7-Methoxy-2H-chromene-3-carbaldehyde vs. 7-Hydroxy-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, chromene scaffolds are prized intermediates, serving as the foundation for a diverse array of biologically active molecules and functional materials. Within this class, the substitution pattern on the benzopyran ring dramatically influences the molecule's physicochemical properties and reactivity. This guide offers a detailed comparison of two closely related yet functionally distinct chromene derivatives: 7-methoxy-2H-chromene-3-carbaldehyde and 7-hydroxy-2H-chromene-3-carbaldehyde. This analysis is tailored for researchers, scientists, and drug development professionals, providing insights into their synthesis, properties, and potential applications, supported by experimental data and established chemical principles.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the core physical and chemical characteristics of these compounds is essential for their effective application in research and development. The following table summarizes their key properties.

PropertyThis compound7-Hydroxy-2H-chromene-3-carbaldehyde
Molecular Formula C₁₁H₁₀O₃[1]C₁₀H₆O₄[2]
Molecular Weight 190.20 g/mol [1]190.15 g/mol [2]
Appearance Brown to orange powder[3]Not explicitly stated, likely a solid
CAS Number 57543-39-2[1]277313-50-5[2]
Predicted pKa Not applicable7.35 ± 0.20[2]

Synthetic Strategies: A Tale of Two Precursors

The synthesis of both target molecules typically originates from a common precursor, 2,4-dihydroxybenzaldehyde. The divergence in the synthetic pathway lies in the strategic protection or alkylation of the hydroxyl groups.

Synthesis of 7-Hydroxy-2H-chromene-3-carbaldehyde

The construction of the 2H-chromene-3-carbaldehyde core from 2,4-dihydroxybenzaldehyde is commonly achieved through a condensation reaction with an α,β-unsaturated aldehyde, such as acrolein. This reaction proceeds via an oxa-Michael addition followed by an intramolecular aldol condensation.

Synthesis of 7-Hydroxy-2H-chromene-3-carbaldehyde 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde 7-Hydroxy-2H-chromene-3-carbaldehyde 7-Hydroxy-2H-chromene-3-carbaldehyde 2,4-Dihydroxybenzaldehyde->7-Hydroxy-2H-chromene-3-carbaldehyde 1. Oxa-Michael Addition 2. Intramolecular Aldol Condensation Acrolein Acrolein Acrolein->7-Hydroxy-2H-chromene-3-carbaldehyde Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->7-Hydroxy-2H-chromene-3-carbaldehyde Dioxane, Reflux Dioxane, Reflux Dioxane, Reflux->7-Hydroxy-2H-chromene-3-carbaldehyde

Caption: Synthetic route to 7-Hydroxy-2H-chromene-3-carbaldehyde.

A general protocol for this type of transformation involves refluxing the salicylaldehyde derivative with acrolein in a solvent like dioxane with a base catalyst such as potassium carbonate[4].

Synthesis of this compound

The synthesis of the 7-methoxy analog requires an additional step: the regioselective methylation of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde prior to the chromene ring formation. Direct alkylation of 2,4-dihydroxybenzaldehyde can be challenging due to the presence of two nucleophilic hydroxyl groups. However, employing a bulky base or specific reaction conditions can favor alkylation at the more acidic 4-position[5].

Step 1: Regioselective Methylation of 2,4-Dihydroxybenzaldehyde

A plausible method involves the use of a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base that promotes selective O-methylation at the 4-position.

Step 2: Chromene Ring Formation

The resulting 2-hydroxy-4-methoxybenzaldehyde is then subjected to the same condensation reaction with acrolein as described for the hydroxy derivative.

Synthesis of this compound 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde 2,4-Dihydroxybenzaldehyde->2-Hydroxy-4-methoxybenzaldehyde Regioselective O-methylation Methylating Agent Methylating Agent Methylating Agent->2-Hydroxy-4-methoxybenzaldehyde This compound This compound 2-Hydroxy-4-methoxybenzaldehyde->this compound Condensation Acrolein Acrolein Acrolein->this compound Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->this compound

Caption: Synthetic pathway to this compound.

Alternatively, 7-hydroxy-2H-chromene-3-carbaldehyde can be directly methylated to yield the 7-methoxy derivative.

Comparative Performance and Experimental Data

The choice between the 7-hydroxy and 7-methoxy analogs often depends on the desired downstream application, as the seemingly minor structural difference imparts distinct chemical behaviors.

Reactivity

Electrophilic Aromatic Substitution: The hydroxyl group is a more strongly activating ortho-, para-director in electrophilic aromatic substitution reactions compared to the methoxy group[6][7][8]. This is attributed to the ability of the hydroxyl group to be deprotonated to the more strongly electron-donating phenoxide ion. Consequently, 7-hydroxy-2H-chromene-3-carbaldehyde is expected to be more susceptible to electrophilic attack on the aromatic ring, for instance, in halogenation or nitration reactions.

Nucleophilicity: The phenolic hydroxyl group in the 7-hydroxy derivative provides a site for nucleophilic attack, allowing for further functionalization through etherification or esterification. This versatility is absent in the 7-methoxy analog.

Aldehyde Reactivity: The electronic nature of the 7-substituent can influence the reactivity of the aldehyde group at the 3-position. The electron-donating hydroxyl group (and to a slightly lesser extent, the methoxy group) increases the electron density of the entire ring system, which could have a modest impact on the electrophilicity of the aldehyde carbonyl carbon.

Solubility

The methoxy group in this compound generally enhances its solubility in organic solvents compared to its hydroxy counterpart[3]. The hydroxyl group in the 7-hydroxy derivative can participate in hydrogen bonding, which can influence its solubility profile, making it more soluble in protic solvents.

Spectroscopic Properties

¹H NMR: The chemical shifts of the aromatic protons will be influenced by the 7-substituent. The electron-donating nature of both -OH and -OCH₃ groups will cause an upfield shift of the aromatic protons compared to the unsubstituted chromene. The aldehydic proton will appear as a singlet in the downfield region, typically around 9-10 ppm.

¹³C NMR: The carbon chemical shifts will also reflect the electronic effects of the 7-substituent. The carbon atom attached to the oxygen (C-7) will be significantly downfield.

Fluorescence: 7-Hydroxycoumarins are well-known for their fluorescent properties, and this characteristic is expected to extend to 7-hydroxy-2H-chromene-3-carbaldehyde[9][10][11]. The fluorescence is often pH-dependent due to the equilibrium between the phenol and phenoxide forms[9]. The methoxy derivative is also likely to be fluorescent, though its properties may differ in terms of quantum yield and emission wavelength.

Experimental Protocols

General Procedure for the Synthesis of 2H-Chromene-3-carbaldehydes

The following is a general experimental protocol that can be adapted for the synthesis of both target compounds from their respective salicylaldehyde precursors.

Materials:

  • Substituted Salicylaldehyde (2-hydroxy-4-methoxybenzaldehyde or 2,4-dihydroxybenzaldehyde)

  • Acrolein

  • Potassium Carbonate (K₂CO₃)

  • Dioxane

Procedure:

  • To a solution of the substituted salicylaldehyde (1 equivalent) in dioxane, add potassium carbonate (1.2 equivalents).

  • To this mixture, add acrolein (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2H-chromene-3-carbaldehyde.

Applications in Research and Development

Both 7-methoxy- and 7-hydroxy-2H-chromene-3-carbaldehyde are valuable intermediates in the synthesis of more complex molecules.

  • Pharmaceutical and Agrochemical Synthesis: The chromene scaffold is a privileged structure in medicinal chemistry, and these compounds serve as building blocks for the synthesis of novel therapeutic and agrochemical agents[3]. The 7-hydroxy derivative, in particular, has been identified as a feasible skeleton for the design of selective estrogen receptor degraders (SERDs) for breast cancer therapy[12].

  • Fluorescent Probes and Dyes: The inherent fluorescence of the 7-hydroxy-chromene system makes it an attractive core for the development of fluorescent sensors and probes for biological imaging and assays[10].

  • Organic Synthesis: The aldehyde functionality provides a handle for a wide range of chemical transformations, including Wittig reactions, Knoevenagel condensations, and reductive aminations, allowing for the facile introduction of diverse functional groups[4].

Conclusion

The choice between this compound and 7-hydroxy-2H-chromene-3-carbaldehyde is dictated by the specific synthetic goal. The 7-hydroxy derivative offers greater reactivity for electrophilic aromatic substitution and a handle for further functionalization at the 7-position, along with pronounced fluorescent properties. In contrast, the 7-methoxy analog provides enhanced solubility in organic media and a protected hydroxyl group, which can be advantageous in multi-step syntheses where the reactivity of the phenolic hydroxyl is not desired. A thorough understanding of their distinct chemical personalities, as outlined in this guide, is paramount for their strategic deployment in the synthesis of novel and functional molecules.

References

A Senior Application Scientist's Guide to Benchmarking Chromene-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Rise of the Chromene Scaffold in Cellular Imaging

To the dedicated researcher, the fluorescent probe is more than a tool; it is a beacon in the complex, crowded environment of the living cell. For decades, stalwart fluorophores like fluorescein and rhodamine have illuminated our understanding of biological processes. However, the demand for greater photostability, lower cytotoxicity, and more sophisticated sensing mechanisms has driven the exploration of new chemical scaffolds. Among these, the chromene (or benzopyran) core has emerged as a highly versatile and powerful backbone for a new generation of fluorescent probes.[1][2]

Chromene derivatives offer distinctive photophysical and chemical properties that make them particularly suitable for biological applications.[1][2] Their structure can be readily modified to create probes that are targeted to specific organelles, sensitive to particular analytes like thiols or reactive oxygen species, or even possess multi-photon excitation capabilities for deep-tissue imaging.[1][2][3] This guide provides a comprehensive framework for benchmarking the performance of these promising chromene-based probes against traditional alternatives, ensuring that your experimental choices are grounded in robust, quantitative data. We will move beyond mere cataloging of properties to explain the causality behind the experimental protocols, empowering you to not only perform the comparison but to understand it.

Pillar 1: Core Photophysical & Photochemical Characteristics

Before a probe can be trusted in a complex cellular experiment, its fundamental performance characteristics must be rigorously quantified in vitro. These parameters dictate the probe's brightness, spectral suitability for your imaging system, and its resilience under illumination.

Key Performance Indicators (KPIs) & Their Scientific Importance
  • Molar Extinction Coefficient (ε): This measures the efficiency of light absorption at a specific wavelength. A higher ε means the probe is more effective at capturing excitation photons, a foundational element of a bright signal.

  • Fluorescence Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process itself. A probe with a high quantum yield is inherently brighter.[4]

  • Brightness: The practical measure of a probe's utility, brightness is the product of its molar extinction coefficient and quantum yield (ε × ΦF). This value is paramount for comparing the signal intensity of different probes.

  • Stokes Shift: The difference in nanometers between the maximum absorption (λabs) and maximum emission (λem) wavelengths. A larger Stokes shift is highly desirable as it minimizes "crosstalk" between the excitation light and the emitted signal, leading to a cleaner image with a better signal-to-noise ratio.[5]

  • Photostability: The probe's resistance to photobleaching, or the photochemical destruction of the fluorophore upon exposure to light. High photostability is critical for long-term time-lapse imaging.[6]

Comparative Data Summary

To provide a tangible comparison, we will consider a hypothetical, high-performing chromene-based probe, ChromoFluor-560 , against two industry standards: Fluorescein Isothiocyanate (FITC) and a rhodamine derivative, Tetramethylrhodamine (TRITC).

Parameter ChromoFluor-560 (Chromene-based) FITC (Fluorescein) TRITC (Rhodamine) Scientific Implication
λabs (nm) 562495550Dictates the required laser line or filter for excitation.
λem (nm) 585520575Dictates the required emission filter.
Molar Extinction Coefficient (ε) (M-1cm-1) ~95,000~75,000~90,000Higher value contributes to greater brightness.
Quantum Yield (ΦF) ~0.85~0.92[7]~0.20 - 0.30High value indicates efficient conversion of absorbed light to fluorescence.
Brightness (ε × ΦF) ~80,750 ~69,000~22,500Overall signal strength; ChromoFluor-560 shows superior potential.
Stokes Shift (nm) 232525All are adequate, minimizing spectral overlap.
Photostability HighLow[8]Moderate to High[8]Chromene and Rhodamine probes are better suited for longer imaging sessions.
pH Sensitivity Low (pKa > 8)High (pKa ~6.4)Low (pKa < 4)[9]ChromoFluor-560 and TRITC are more stable in physiological pH ranges (7.2-7.4).

Note: Values for ChromoFluor-560 are representative of high-performance chromene derivatives. FITC and TRITC values are based on established literature data.

Pillar 2: Experimental Protocols for Robust Benchmarking

Trustworthy data comes from meticulously planned and executed experiments. The following protocols are designed to be self-validating, providing clear, quantitative outputs to compare your probes.

Diagram: General Benchmarking Workflow

This workflow outlines the logical progression from initial characterization to cellular validation.

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation p1 Measure Abs/Em Spectra (Spectrophotometer) p2 Determine Quantum Yield (Comparative Method) p1->p2 p3 Assess Photostability (Time-Lapse Illumination) p2->p3 c1 Determine Optimal Loading Concentration p3->c1 Proceed if photostable c2 Assess Cytotoxicity (e.g., MTT Assay) c1->c2 c3 Live-Cell Imaging & Signal-to-Noise Analysis c2->c3 end Comparative Data Analysis c3->end start Select Probes (Chromene vs. Alternatives) start->p1

Caption: A logical workflow for benchmarking fluorescent probes.

Protocol 1: Determination of Quantum Yield (Comparative Method)

The quantum yield of an unknown probe can be determined by comparing its fluorescence intensity to that of a well-characterized standard.[10]

Causality: This protocol leverages a standard with a known, stable quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95) as a reference point.[7] By measuring the fluorescence of both the standard and the unknown probe under identical conditions (absorbance, solvent, excitation wavelength), we can calculate the unknown's quantum yield using the ratio of their integrated fluorescence intensities, absorbances, and solvent refractive indices.

Step-by-Step Methodology:

  • Prepare a Standard: Prepare a solution of a suitable quantum yield standard (e.g., Rhodamine 6G in ethanol) with an absorbance of ~0.05 at the excitation wavelength.

  • Prepare Test Probe Solutions: Prepare a series of dilutions of your chromene-based probe in the same solvent as the standard, with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the precise absorbance of the standard and all test solutions at the chosen excitation wavelength.

  • Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for the standard and each test solution, ensuring the same excitation wavelength and slit widths are used for all measurements.

  • Integrate and Calculate:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

    • Plot integrated fluorescence intensity versus absorbance for your test probe. The plot should be linear (R² > 0.99).

    • Calculate the quantum yield (Φunk) using the following equation: Φunk = Φstd × (Gradunk / Gradstd) × (η2unk / η2std) Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated intensity vs. absorbance.

      • η is the refractive index of the solvent.

Protocol 2: Photostability Assay

Causality: This protocol directly measures the rate of fluorescence decay due to photobleaching. By subjecting the probes to continuous, high-intensity illumination and recording the signal over time, we can quantify their resilience. A slower decay rate indicates higher photostability.[8]

Step-by-Step Methodology:

  • Sample Preparation: Prepare fixed cell samples stained with each probe at their optimal working concentrations. Using a fixed sample eliminates biological variables like probe trafficking.

  • Microscope Setup: Place the sample on an epifluorescence microscope. Use a high-magnification objective (e.g., 60x or 100x oil immersion).

  • Image Acquisition:

    • Select a field of view with clearly stained structures.

    • Set the excitation light to maximum intensity.

    • Acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes). Ensure the focus remains constant.

  • Data Analysis:

    • Select several regions of interest (ROIs) within the stained structures.

    • Measure the mean fluorescence intensity within each ROI for every time point.

    • Normalize the intensity data, setting the intensity of the first time point to 100%.

    • Plot the normalized intensity versus time. The resulting curve represents the photobleaching rate. The time it takes for the intensity to drop to 50% (the half-life) is a key comparative metric.

Pillar 3: Performance in the Cellular Environment

Excellent photophysical properties are a prerequisite, but true performance is judged in the complex milieu of a living cell.[11][12] Factors like cell permeability, specific localization, and cytotoxicity are critical for generating biologically relevant data.[6]

Diagram: Probe Action in a Cellular Context

This diagram illustrates the "turn-on" mechanism common to many chromene-based sensor probes, where fluorescence is activated upon reacting with a specific analyte.

G Mechanism of a 'Turn-On' Chromene Sensor Probe cluster_cell Cell Cytoplasm Probe_non_fluorescent Chromene Probe (Non-Fluorescent Spirocyclic Form) Probe_fluorescent Chromene Probe (Fluorescent Open Form) Probe_non_fluorescent->Probe_fluorescent 'Thiol-Chromene' Click Reaction or Analyte-Induced Ring Opening Analyte Target Analyte (e.g., Thiol, H₂O₂) Signal Fluorescent Signal Detected Probe_fluorescent->Signal λ-em

Caption: Analyte-induced activation of a chromene-based sensor.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

Causality: An ideal probe should not perturb the biological system it is designed to measure.[11] The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. A reduction in purple color formation in probe-treated cells compared to controls indicates cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 10,000 cells/well). Incubate for 24 hours.

  • Probe Incubation: Prepare a range of concentrations for each fluorescent probe (e.g., 0.1 µM to 20 µM). Replace the cell culture medium with medium containing the different probe concentrations. Include a "no probe" control and a "lysis buffer" positive control for cell death. Incubate for the typical duration of an imaging experiment (e.g., 4-24 hours).

  • MTT Reagent Addition: Remove the probe-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the "no probe" control cells. Plot viability vs. probe concentration to determine the concentration at which toxicity becomes significant (e.g., the IC50 value).

Conclusion and Future Perspective

The benchmarking framework presented here provides a robust methodology for the objective comparison of fluorescent probes. Based on the data, chromene-based probes like the hypothetical ChromoFluor-560 demonstrate significant advantages over traditional dyes, particularly in terms of brightness and photostability, without compromising on spectral characteristics. Their low pH sensitivity makes them more reliable reporters in the stable environment of most cellular compartments.[13]

The true power of the chromene scaffold lies in its synthetic tractability, which has led to a surge in functional probes for detecting specific analytes like thiols, hydrogen peroxide, and various ions.[2][3][14] As imaging technologies advance, particularly in the realm of super-resolution and two-photon microscopy, the demand for probes with superior photophysical properties will only intensify.[1] Chromene-based fluorophores are exceptionally well-positioned to meet this demand and will undoubtedly continue to be a major focus of development, shedding new light on the intricate workings of the cell.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Chromene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chromene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of analogs related to 7-methoxy-2H-chromene-3-carbaldehyde, with a particular focus on their anti-inflammatory and anti-cancer properties. By delving into the experimental data and underlying methodologies, we aim to equip researchers, scientists, and drug development professionals with a critical understanding of the translational potential of this promising class of compounds.

The Significance of the Chromene Scaffold

Chromene derivatives, heterocyclic compounds composed of a benzene ring fused to a pyran ring, are prevalent in natural products and have been the subject of extensive synthetic exploration.[1][2] Their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, have positioned them as attractive starting points for the development of novel therapeutics.[1][3][4] A key aspect of preclinical drug development is understanding the correlation between a compound's activity in a controlled laboratory setting (in vitro) and its performance in a complex living organism (in vivo). This guide will dissect this relationship for chromene analogs, providing a framework for evaluating their therapeutic promise.

Part 1: In Vitro Efficacy—Unraveling Cellular Mechanisms

The initial assessment of a compound's therapeutic potential begins with in vitro assays. These experiments are designed to probe the compound's activity against specific molecular targets or cellular processes in a controlled environment. For chromene analogs, in vitro studies have been instrumental in elucidating their mechanisms of action, particularly in the realms of oncology and immunology.

Anti-Cancer Activity: Cytotoxicity Screening

A fundamental in vitro assay in cancer drug discovery is the evaluation of a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell growth by 50%, is a key metric obtained from these studies.

Comparative In Vitro Cytotoxicity of Chromene Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Chromene Derivative 2Human Colon Cancer (HT-29)More potent than Doxorubicin[5][6]
Chromene Derivative 5Liver Cancer (HepG-2)More potent than Doxorubicin[1][5][6]
Indole-Tethered Chromene 4cVarious7.9 - 9.1[1]
Indole-Tethered Chromene 4dVarious7.9 - 9.1[1]
4-Aryl-4H-chromene 3kLaryngeal Carcinoma (Hep2)Potent[7]
Chromeno[2,3-d]pyrimidinone Analog 1Triple-Negative Breast CancerLow micromolar[8]
Chromeno[2,3-d]pyrimidinone Analog 2Triple-Negative Breast CancerLow micromolar[8]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chromene analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-Inflammatory Activity: Inhibition of Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of chromene analogs is often first assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and enzymes like Cyclooxygenase-2 (COX-2).

Comparative In Vitro Anti-Inflammatory Activity of Chromene Analogs

Compound/AnalogTargetCell LineEfficacyReference
2-Phenyl-4H-chromen-4-one (Cmpd 8)NO, IL-6, TNF-αRAW264.7Dose-dependent inhibition[3][9]
5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-oneiNOS, COX-2, IL-1β, TNF-α, IL-6RAW264.7Inhibition of expression[4][10]
Spiro thiochromene–oxindole 4eBSA Denaturation-IC50 = 127.477 µg/mL[11]

Experimental Protocol: In Vitro TNF-α Inhibition Assay

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW264.7).

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the chromene analogs for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the inhibitory effect of the compounds on TNF-α production by comparing the levels in treated versus untreated, stimulated cells.

Part 2: In Vivo Efficacy—Bridging the Gap to Clinical Relevance

While in vitro assays provide valuable mechanistic insights, in vivo studies in animal models are crucial for evaluating a compound's overall efficacy, pharmacokinetics, and safety profile in a complex biological system.

Anti-Cancer Efficacy: Tumor Growth Inhibition in Xenograft Models

To assess the anti-cancer potential of chromene analogs in vivo, human cancer cells are often implanted into immunodeficient mice, creating a xenograft tumor model. The ability of the compound to inhibit tumor growth is then monitored over time.

In Vivo Anti-Cancer Efficacy of a Chromeno[2,3-d]pyrimidinone Analog

Animal ModelTumor TypeTreatmentOutcomeReference
Chick Chorioallantoic Membrane (CAM)Triple-Negative Breast CancerChromeno[2,3-d]pyrimidinoneSignificant tumor regression[8]

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the chromene analog to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Monitoring: Monitor the body weight and general health of the mice to assess for any toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the percentage of tumor growth inhibition compared to the control group.

Anti-Inflammatory Efficacy: Murine Models of Inflammation

The anti-inflammatory effects of chromene analogs are often evaluated in rodent models of inflammation, such as carrageenan-induced paw edema.

In Vivo Anti-Inflammatory Efficacy of Chromene Analogs

Animal ModelConditionCompoundOutcomeReference
MouseLPS-induced inflammation2-Phenyl-4H-chromen-4-one (Cmpd 8)Reduced inflammation[3][9]
RatCarrageenan-induced paw edema5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-oneReduced paw inflammation[10]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate rats to the experimental conditions.

  • Compound Administration: Administer the chromene analog or a vehicle control to the animals.

  • Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Part 3: Signaling Pathways and Visualizations

Understanding the molecular pathways modulated by chromene analogs is critical to deciphering their mechanism of action. In the context of inflammation, the NF-κB and TLR4/MAPK signaling pathways are often implicated.

Key Signaling Pathway in Inflammation

The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the innate immune response. Its activation by ligands like LPS leads to the downstream activation of transcription factors such as NF-κB, which in turn upregulates the expression of pro-inflammatory genes.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkB NF-κB IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Chromene Chromene Analog Chromene->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Induces

Caption: The TLR4 signaling pathway, a target for anti-inflammatory chromene analogs.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

The progression from identifying a hit compound in an in vitro screen to validating its efficacy in vivo follows a structured workflow.

Drug_Discovery_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro_Assays In Vitro Efficacy (e.g., Cytotoxicity, TNF-α inhibition) Lead_Opt->In_Vitro_Assays Animal_Models Animal Model Studies (e.g., Xenograft, Paw Edema) In_Vitro_Assays->Animal_Models Promising Candidates PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Tox Toxicology Studies PK_PD->Tox

Caption: A generalized workflow for preclinical drug discovery and development.

Discussion: Correlating In Vitro and In Vivo Efficacy

The transition from a controlled in vitro environment to a complex in vivo system is a significant hurdle in drug development. While potent in vitro activity is a prerequisite, it does not always translate to in vivo efficacy. Several factors can contribute to this discrepancy:

  • Pharmacokinetics: A compound's absorption, distribution, metabolism, and excretion (ADME) properties determine its bioavailability and concentration at the target site. Poor pharmacokinetic properties can lead to a lack of efficacy in vivo, despite excellent in vitro potency.

  • Off-Target Effects: In a living organism, a compound can interact with numerous unintended targets, leading to unforeseen side effects or a reduction in efficacy.

  • Metabolism: The compound may be rapidly metabolized into inactive or even toxic byproducts.

  • Complexity of the Disease Model: In vitro models, while useful, are simplifications of the complex pathophysiology of a disease. An in vivo model provides a more holistic system to evaluate a drug's effect.

For the chromene analogs discussed, the available data suggests a promising correlation between their in vitro and in vivo anti-inflammatory activities. For example, the inhibition of inflammatory mediators in cell culture appears to translate to a reduction in inflammation in animal models.[3][4][9][10] In the context of anti-cancer activity, while in vitro cytotoxicity is a good initial indicator, the in vivo tumor growth inhibition data is the more critical determinant of potential therapeutic success.[8]

Conclusion

The this compound scaffold and its analogs represent a versatile and promising class of compounds with demonstrated in vitro and in vivo efficacy in the areas of oncology and inflammation. The data presented in this guide highlights the importance of a multi-faceted approach to drug discovery, where in vitro assays provide crucial mechanistic insights that guide the selection and optimization of candidates for in vivo validation. A thorough understanding of the correlation between these two domains is paramount for the successful translation of promising laboratory findings into clinically effective therapeutics. Further research focusing on the structure-activity relationships and pharmacokinetic properties of these analogs will be essential in harnessing their full therapeutic potential.

References

A Researcher's Guide to the Spectroscopic Landscape of Substituted 2H-Chromene-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of substituted 2H-chromene-3-carbaldehydes, a class of heterocyclic compounds pivotal as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] Understanding the influence of various substituents on their spectral properties is fundamental for researchers in medicinal chemistry and materials science for rapid and accurate structural elucidation and for predicting molecular behavior. This document moves beyond a simple recitation of data, providing causal explanations for observed spectral shifts and offering validated experimental protocols for obtaining high-quality data.

The Structural Foundation: 2H-Chromene-3-Carbaldehyde

The 2H-chromene-3-carbaldehyde scaffold consists of a dihydropyran ring fused to a benzene ring, with a formyl (carbaldehyde) group at the C-3 position. The substitution pattern, particularly on the benzene ring (positions 5, 6, 7, 8) and at the C-2 position, profoundly impacts the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation.

Caption: General structure of the 2H-chromene-3-carbaldehyde scaffold.

I. UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the conjugated π-electron systems within the chromene structure. The principal absorptions arise from π → π* transitions within the aromatic ring and the α,β-unsaturated aldehyde system, and weaker n → π* transitions associated with the carbonyl and ether oxygen lone pairs.

The position of the maximum absorption wavelength (λmax) is highly sensitive to the nature of substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH₃), or amino (-NR₂) groups at positions 6, 7, or 8 typically cause a bathochromic shift (shift to longer wavelengths). This is due to the extension of the conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the introduction of a strong electron-donating diethylamino group can shift the λmax to longer wavelengths.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) tend to cause a hypsochromic shift (shift to shorter wavelengths) or a less pronounced bathochromic shift compared to EDGs. These groups can withdraw electron density, sometimes disrupting the conjugation efficiency or stabilizing the ground state more than the excited state.

The solvent environment also plays a crucial role. Polar solvents can stabilize the excited state differently than nonpolar solvents, leading to shifts in λmax.

Table 1: Representative UV-Vis Absorption Data for Substituted 2H-Chromenes

Substituent (Position)λmax (nm)Molar Absorptivity (ε)SolventKey Transition
Unsubstituted~250, ~320ModerateEthanolπ → π
7-(diethylamino)~400-414HighDioxaneπ → π (ICT)
6-Bromo~255, ~325ModerateEthanolπ → π
6-Nitro~260, ~310ModerateEthanolπ → π

Note: Data is compiled from representative chromene systems to illustrate trends.[2][3] ICT refers to Intramolecular Charge Transfer.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy is an indispensable tool for identifying the key functional groups within the 2H-chromene-3-carbaldehyde structure. The vibrational frequencies of specific bonds provide a molecular fingerprint.

  • Aldehyde C=O Stretch: This is one of the most intense and characteristic bands in the spectrum, typically appearing in the region of 1670-1700 cm⁻¹ . The exact position is influenced by conjugation. The double bond at C3-C4 creates a conjugated system with the carbonyl group, which lowers the C=O bond order through resonance, shifting the absorption to a lower wavenumber compared to saturated aldehydes (which appear around 1720-1740 cm⁻¹).[4]

  • Aldehydic C-H Stretch: This feature is unique to aldehydes and appears as a pair of weak to medium bands at approximately 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹ . The lower frequency band is often sharp and easily identifiable. The presence of two bands is due to Fermi resonance between the C-H stretching fundamental and the first overtone of the C-H bending vibration.[4]

  • C=C Stretch: The stretching vibration of the endocyclic C=C double bond of the pyran ring and the aromatic C=C bonds appear in the 1580-1650 cm⁻¹ region.[5]

  • C-O-C Stretch: The asymmetric and symmetric stretches of the chromene ether linkage are found in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric).

Substituents on the aromatic ring can subtly influence the C=O stretching frequency. Electron-donating groups can enhance conjugation, further lowering the frequency, while electron-withdrawing groups may have the opposite effect.

Table 2: Key FT-IR Vibrational Frequencies for 2H-Chromene-3-Carbaldehydes

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Aldehydic C-H Stretch~2850 and ~2750Weak-MediumDiagnostic pair of bands for aldehydes.[4]
Carbonyl (C=O) Stretch1670 - 1700Strong, SharpPosition is lowered due to conjugation.
Alkene (C=C) Stretch1600 - 1650MediumOverlaps with aromatic C=C stretches.
Aromatic Ring (C=C) Stretch1500 - 1600Medium-VariableOften appear as a set of bands.[5]
Asymmetric C-O-C Stretch1200 - 1250StrongAryl-alkyl ether linkage.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the carbon skeleton and proton environments. Analysis of both ¹H and ¹³C NMR spectra allows for unambiguous structure confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum gives precise information about the chemical environment, connectivity, and number of different types of protons.

  • Formyl Proton (-CHO): This is the most downfield non-aromatic proton, appearing as a sharp singlet at δ 9.5-10.5 ppm . Its significant deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen and magnetic anisotropy. For 4-chloro-2-aryl-2H-chromene-3-carbaldehydes, this signal is consistently found around δ 10.30 ppm.[6]

  • H-2 Proton: The proton on the stereocenter C-2 is a methine proton adjacent to an oxygen atom. Its chemical shift is typically in the range of δ 6.3-6.5 ppm when C-2 is substituted with an aryl group.[6] The nature of the substituent on the C-2 aryl ring has a minor effect on this proton's shift.

  • H-4 Proton: If C-4 is unsubstituted, this vinylic proton appears as a singlet or a narrow doublet (if coupled to H-2) around δ 7.4-7.8 ppm .

  • Aromatic Protons (H-5 to H-8): These protons resonate in the aromatic region of δ 6.8-8.0 ppm . Their specific chemical shifts and coupling patterns (e.g., doublets, triplets, doublets of doublets) are dictated by the substitution pattern on the benzene ring, providing crucial information for determining isomer identity.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number and electronic environment of each carbon atom in the molecule.

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most downfield signal, typically found at δ 187-190 ppm .[6] This is a highly characteristic and diagnostic peak.

  • C-2 Carbon: The chemical shift of the C-2 carbon is sensitive to its substituent. For 2-aryl substituted chromenes, it appears around δ 74-75 ppm .[6] The presence of an electron-withdrawing group (like -NO₂) on the 2-aryl substituent can shift this signal slightly upfield (to δ ~73.8 ppm).[6]

  • Olefinic and Aromatic Carbons: The C-3 and C-4 carbons, along with the aromatic carbons, resonate in the δ 115-160 ppm range. The C-8a (oxygen-bearing) and C-4a carbons are typically the most downfield in the aromatic region.

Table 3: Comparative ¹H and ¹³C NMR Data for 4-chloro-2-aryl-2H-chromene-3-carbaldehydes

CompoundH-2 (δ, ppm)H-8 (δ, ppm)H-5 (δ, ppm)CHO (δ, ppm)C-2 (δ, ppm)C-4 (δ, ppm)CHO (δ, ppm)
2a (2-phenyl)6.40 (s)6.89 (dd)7.72 (dd)10.30 (s)75.0143.9188.2
2c (2-(4-nitrophenyl))6.47 (s)6.97 (dd)7.74 (dd)10.32 (s)73.8144.5188.1

Data extracted from Al-Majid, A. M., et al. (2018).[6] The electron-withdrawing nitro group in compound 2c causes a slight downfield shift of the aldehydic proton and an upfield shift of the C-2 carbon compared to the unsubstituted phenyl analogue 2a .

IV. Experimental Protocols

To ensure data integrity and reproducibility, the following validated protocols are recommended.

General Synthesis of 2-Aryl-4-chloro-2H-chromene-3-carbaldehydes via Vilsmeyer-Haack Reaction

The Vilsmeyer-Haack reaction is a reliable method for synthesizing these compounds from corresponding flavanones.[6]

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous N,N-dimethylformamide (DMF, 5 eq.) to 0 °C.

  • Vilsmeyer Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve the starting flavanone (1 eq.) in DMF and add it dropwise to the Vilsmeyer reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Sample Preparation and Analysis

G cluster_workflow Spectroscopic Analysis Workflow Synthesis Synthesis & Purification UV_Vis UV-Vis Analysis (10⁻⁵ M in EtOH/CH₂Cl₂) Synthesis->UV_Vis FTIR FT-IR Analysis (ATR or KBr pellet) Synthesis->FTIR NMR NMR Analysis (5-10 mg in CDCl₃/DMSO-d₆) Synthesis->NMR Data_Int Data Integration & Structural Elucidation UV_Vis->Data_Int FTIR->Data_Int NMR->Data_Int

Caption: Workflow from synthesis to spectroscopic characterization.

  • UV-Vis Spectroscopy:

    • Prepare a stock solution of the purified compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of 10⁻³ M.

    • Perform serial dilutions to obtain a final concentration of approximately 10⁻⁵ M.

    • Record the absorption spectrum from 200 to 700 nm using a quartz cuvette with a 1 cm path length, using the pure solvent as a blank.

  • FT-IR Spectroscopy:

    • For solids: Use Attenuated Total Reflectance (ATR) by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

    • For oils/liquids: Place a drop of the neat liquid between two NaCl or KBr salt plates.

    • Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹, and perform background correction.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

    • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥300 MHz).

Conclusion

The spectroscopic analysis of substituted 2H-chromene-3-carbaldehydes is a powerful, multi-faceted approach to structural verification. Each technique provides a unique piece of the puzzle: UV-Vis reveals the nature of the conjugated system, FT-IR confirms the presence of key functional groups, and NMR provides the definitive atom-by-atom map of the molecular structure. The influence of substituents is predictable and follows fundamental chemical principles, allowing researchers to use these spectroscopic signatures as a reliable guide in the synthesis and development of new chemical entities.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-methoxy-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Bench

7-methoxy-2H-chromene-3-carbaldehyde is a versatile intermediate in the synthesis of novel bioactive molecules and pharmaceuticals.[1] Its chromene core is a scaffold of significant interest in medicinal chemistry.[2][3] However, beyond its synthetic utility, responsible management of its waste stream is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound, grounded in established safety protocols and regulatory principles. The objective is to move beyond mere compliance and foster a culture of intrinsic safety, ensuring that every step, from reaction work-up to final disposal, is deliberate, understood, and safe.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is fundamental to designing a safe disposal protocol. While specific toxicity data for this compound is not extensively published, data from structurally similar aromatic aldehydes and chromene derivatives provides a reliable basis for risk assessment.

Compounds of this class are generally classified with the following hazards:

  • Skin Irritation (H315): Direct contact can cause inflammation, itching, reddening, or blistering.[4][5]

  • Serious Eye Irritation (H319): Contact with eyes may result in redness, pain, or significant damage.[4][5][6]

  • Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the lungs and respiratory system.[4][5][6]

The primary causality for these hazards stems from the reactive aldehyde functional group and the overall molecular structure, which can interact with biological macromolecules. Therefore, the disposal procedure is designed to minimize direct contact and prevent aerosolization, protecting both the researcher and the environment.

Core Disposal Workflow: A Step-by-Step Protocol

The preferred and most common method for disposing of this compound is through a licensed hazardous waste management service. Direct chemical treatment in the lab is a specialized procedure that should not be the default pathway.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling any waste, ensure a complete barrier between you and the chemical. This is a non-negotiable first line of defense.

  • Eye/Face Protection: Wear safety glasses with side shields or, preferably, a face shield for maximum protection.[7]

  • Hand Protection: Handle with nitrile or neoprene gloves. Inspect gloves for any tears or perforations before use. Dispose of contaminated gloves immediately after the task is complete in accordance with applicable laws.[4][7]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[8]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[8]

Step 2: Waste Segregation and Containment

Proper segregation is critical to prevent accidental chemical reactions in the waste container and to ensure the waste is routed to the correct treatment facility.[9]

  • Identify the Waste Stream: this compound is a non-halogenated organic solid .

  • Select a Container: Use a designated, sealable, and chemically compatible container for "Non-Halogenated Solid Chemical Waste." The container must be in good condition, free of cracks, and have a secure lid.[10]

  • Transfer Waste: Carefully transfer the solid waste into the container using a spatula or scoop. Avoid any actions that could generate dust. If transferring a solution containing the compound, use a funnel to prevent spills.

  • Do Not Mix: Never mix this waste with incompatible waste streams such as strong acids, bases, or oxidizers.

Step 3: Labeling and Temporary Storage

Accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.[10]

  • Attach a Hazardous Waste Label: Affix a completed waste label to the container.

  • Provide Complete Information: The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant").[10]

    • The date accumulation started.

    • Your name, laboratory, and contact information.

  • Store Safely: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from ignition sources and incompatible materials.[6][8]

Step 4: Arrange for Final Disposal

Laboratory personnel should not transport hazardous waste.[11]

  • Contact EHS: Follow your institution's protocol to arrange for pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11]

  • Maintain Records: Keep a log of the waste generated and disposed of, as required by your institution.[8]

Data and Procedural Summary

The following table summarizes the critical information for the safe disposal of this compound.

ParameterSpecification & Rationale
Chemical Name This compound
CAS Number 57543-39-2[12]
Molecular Formula C₁₁H₁₀O₃[13][14]
Hazard Class Skin Irritant, Eye Irritant, Potential Respiratory Irritant.[4][5][6]
Primary PPE Nitrile gloves, safety glasses/face shield, lab coat.[7]
Waste Category Non-Halogenated Organic Solid Waste.
Container Type Sealable, chemically compatible container for solid waste.[10]
Forbidden Disposal DO NOT dispose of down the drain or in regular trash.[8][11]
Primary Disposal Path Collection by a licensed hazardous waste disposal service.[4][6][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow: this compound cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_disposal Final Disposition start Initiate Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Solid, Solution, Spill Residue) ppe->assess segregate Segregate as 'Non-Halogenated Organic Waste' assess->segregate container Place in a Labeled, Compatible Waste Container segregate->container label_info Label with Full Chemical Name, Hazards, and Date container->label_info decision Is In-Lab Chemical Treatment Authorized? label_info->decision ehs_contact Arrange Pickup via EHS / Licensed Contractor decision->ehs_contact No (Standard Protocol) treatment EXPERT USE ONLY: Follow Validated Oxidation Protocol (e.g., Permanganate) decision->treatment Yes treatment->ehs_contact Dispose of Treated Waste per EHS Guidance

Caption: Decision workflow for handling and disposing of this compound waste.

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][7]

  • Small Spill (Solid): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it into a labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS/emergency response team. Do not attempt to clean it up yourself.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-methoxy-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like 7-methoxy-2H-chromene-3-carbaldehyde is foundational to innovation. This chromene derivative is a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals, particularly in the development of anti-inflammatory and antioxidant agents[1]. However, its utility in the lab is matched by the critical need for rigorous safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to ensure your safety and the integrity of your research through a self-validating system of protocols.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its specific hazards is non-negotiable. Based on data for structurally similar aromatic aldehydes, this compound should be handled as a hazardous substance. The primary risks are categorized by the following hazard statements:

  • H315: Causes skin irritation. [2][3] Direct contact can lead to inflammation, itching, redness, or blistering[2].

  • H319: Causes serious eye irritation. [2][3] Splashes can result in significant pain, redness, or severe eye damage[2].

  • H335: May cause respiratory irritation. [2][3] Inhalation of vapors, dust, or aerosols can irritate the lungs and respiratory system[2].

Minimizing all chemical exposures is the cardinal rule of laboratory safety[4]. These known hazards dictate the minimum level of PPE required for safe handling.

The Core PPE Ensemble: A Multi-Layered Defense

A comprehensive PPE strategy involves more than just a single pair of gloves; it is an integrated system designed to protect you from specific routes of exposure. All handling of this compound should, at a minimum, be performed inside a certified chemical fume hood to mitigate inhalation risks[4][5].

Eye and Face Protection: The Non-Negotiable Barrier

Given the serious risk of eye irritation, appropriate eye protection is mandatory at all times.

  • Standard Operations: For handling small quantities or low-concentration solutions, chemical splash goggles are required. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes.

  • High-Risk Operations: When pouring, preparing solutions, or performing any task where splashes are likely, a full-face shield worn over chemical splash goggles is essential.[6] This combination protects the entire face from direct contact. Remember, surgical masks with eye shields are not a substitute for proper goggles or a face shield[6].

Hand Protection: Selecting the Right Glove

No single glove material is impervious to all chemicals. The choice of glove depends on the task, the duration of exposure, and the specific chemical properties of the substance being handled. For aldehydes, material selection is critical.

Causality: The effectiveness of a glove is determined by its resistance to degradation (physical changes) and permeation (the chemical seeping through on a molecular level)[7]. Materials like latex offer poor protection against many organic compounds, including aldehydes, as the chemical can readily pass through, exposing the skin.[6][8]

Glove MaterialSuitability for AldehydesRecommended Use CaseKey Limitations & Considerations
Butyl Rubber Excellent Prolonged Contact / Immersion: Ideal for extensive handling, spill cleanup, or when direct, prolonged contact is anticipated.May impair dexterity due to thickness. Does not perform well with aliphatic and aromatic hydrocarbons[9].
Nitrile (Disposable) Good to Fair Incidental Contact / Splash Protection: Suitable for routine handling of small quantities where only splashes are expected.Not recommended for immersion or prolonged contact. Resistance varies by thickness and manufacturer. Poor resistance to certain ketones, esters, and aromatic hydrocarbons[9][10].
Neoprene Good General Use / Moderate Contact: Offers a good balance of chemical resistance, dexterity, and tear resistance.Generally not recommended for use with strong oxidizing agents or aromatic solvents[9].
Natural Rubber (Latex) Poor Not Recommended Aldehydes can readily pass through latex[6]. High potential for allergic reactions[9].

Protocol: For most routine laboratory work with this compound, using two pairs of nitrile gloves (double-gloving) is a robust practice. This provides a backup barrier and allows for the safe removal of the outer glove if contamination occurs. For large-volume transfers or spill cleanup, switching to more resilient Butyl or Neoprene gloves is advised.[9]

Body and Foot Protection: Your Last Line of Defense
  • Lab Coat: A long-sleeved, flame-resistant lab coat is mandatory to protect skin and personal clothing.

  • Chemical Apron: When pouring liquids or during any operation with a significant splash risk, wear an impervious chemical-protective apron over your lab coat.[6]

  • Clothing: Long pants and shirts that cover the torso and arms are required. Do not wear shorts, skirts, or any clothing that exposes skin.[11][12]

  • Footwear: Shoes must be closed-toed and made of a non-porous material like leather or rubber.[6] Canvas or mesh shoes can absorb chemical spills, trapping them against the skin.

Procedural Workflow: From Preparation to Disposal

Visualizing the entire handling process ensures that safety checks and procedural steps are integrated at every stage.

cluster_prep 1. Preparation Phase cluster_don 2. Donning PPE cluster_handle 3. Handling Chemical cluster_doff 4. Doffing PPE cluster_dispose 5. Disposal & Cleanup prep_sds Review SDS & Hazards prep_hood Verify Fume Hood Operation prep_sds->prep_hood prep_ppe Gather All Required PPE prep_hood->prep_ppe don_coat Lab Coat & Apron prep_ppe->don_coat Enter Lab Area don_gloves1 Inner Gloves don_coat->don_gloves1 don_eyes Goggles / Face Shield don_gloves1->don_eyes don_gloves2 Outer Gloves don_eyes->don_gloves2 handle_chem Perform Work in Fume Hood don_gloves2->handle_chem doff_gloves2 Remove Outer Gloves handle_chem->doff_gloves2 doff_coat Remove Apron & Lab Coat doff_gloves2->doff_coat doff_eyes Remove Goggles / Face Shield doff_coat->doff_eyes doff_gloves1 Remove Inner Gloves doff_eyes->doff_gloves1 disp_ppe Dispose of Contaminated PPE in Hazardous Waste doff_gloves1->disp_ppe disp_chem Dispose of Chemical Waste (Approved Container) disp_ppe->disp_chem disp_wash Wash Hands Thoroughly disp_chem->disp_wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocols

Donning (Putting On) PPE

The sequence is designed to minimize contamination.

  • Body Protection: Don your lab coat and a chemical apron if required.

  • Inner Gloves: Put on your first pair of nitrile gloves.

  • Eye/Face Protection: Put on your chemical splash goggles and face shield.

  • Outer Gloves: Put on your second pair of (outer) gloves, ensuring the cuffs go over the sleeves of your lab coat.[6]

Doffing (Taking Off) PPE

This sequence is critical to prevent contaminating yourself with chemicals that may be on your PPE.

  • Inspect: Visually inspect your gloves for any signs of contamination or damage.

  • Remove Outer Gloves: Carefully peel off the outer gloves without touching the external surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Remove Body Protection: Remove the face shield and goggles, followed by the lab coat and apron. Handle them in a way that the contaminated front does not touch your body.

  • Remove Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[12][13]

Spill and Disposal Plan

Emergency Spill Response
  • Alert: Notify personnel in the immediate area and your supervisor.

  • Evacuate: If the spill is large or ventilation is inadequate, evacuate the area.

  • Protect: Never enter a spill area without the proper PPE, including respiratory protection if vapors are significant.[6]

  • Contain: Use an absorbent material, such as vermiculite or a chemical spill kit, to contain the spill.

  • Clean: Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

Disposal of Contaminated Materials
  • PPE: All disposable PPE, including gloves, aprons, and bench paper, that has come into contact with this compound must be considered hazardous waste. Dispose of it in a clearly labeled, sealed hazardous waste container.[6][14]

  • Chemical Waste: The chemical itself, along with any solutions or contaminated solvents, must be disposed of in an approved hazardous waste container.[2] Never pour chemical waste down the sink.[5][12] Follow all institutional and local environmental regulations for chemical waste disposal.

By integrating this comprehensive PPE strategy into your daily laboratory practices, you build a robust and reliable system of safety. This approach not only protects you and your colleagues but also upholds the scientific integrity of your work.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.